Salicyloyltremuloidin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H26O10 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[2-[(2S,3R,4S,5S,6R)-3-benzoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxybenzoate |
InChI |
InChI=1S/C27H26O10/c28-14-21-22(30)23(31)24(37-25(32)16-8-2-1-3-9-16)27(36-21)35-20-13-7-4-10-17(20)15-34-26(33)18-11-5-6-12-19(18)29/h1-13,21-24,27-31H,14-15H2/t21-,22-,23+,24-,27-/m1/s1 |
InChI Key |
JSOJADDRNFFUCP-YIHAFMAISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=CC=C3COC(=O)C4=CC=CC=C4O)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3COC(=O)C4=CC=CC=C4O)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Purification of Salicyloyltremuloidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Salicyloyltremuloidin, a naturally occurring phenolic glycoside. Drawing from established chemical principles and analytical techniques, this document outlines plausible methodologies for its synthesis, detailed protocols for its purification from natural sources, and methods for its characterization. Quantitative data from analogous reactions and purification schemes are presented to provide a comparative framework.
Introduction to this compound
This compound is a member of the salicylate family of natural products, found in species of the Populus genus. Like other salicylates, it is of interest to the pharmaceutical and drug development industries for its potential therapeutic properties, which are often related to anti-inflammatory and analgesic effects. Structurally, it is an ester of tremuloidin and salicylic acid. The biosynthesis of such compounds in plants typically involves the shikimate and phenylpropanoid pathways, leading to the formation of salicylic acid and other phenolic precursors.
Biosynthesis of this compound
The biosynthesis of this compound in plants is a complex process that begins with the shikimate pathway, a central route in the production of aromatic amino acids and other phenolic compounds. Chorismate, a key intermediate of this pathway, is converted to salicylic acid. While the complete enzymatic pathway to this compound has not been fully elucidated, it is understood to involve the glycosylation of a salicylic acid precursor followed by esterification.
Caption: Proposed biosynthetic pathway of this compound.
Chemical Synthesis of this compound
A direct chemical synthesis of this compound has not been extensively reported in the literature. However, a plausible route can be proposed based on the well-established Fischer esterification reaction. This would involve the acid-catalyzed esterification of tremuloidin with salicylic acid. Due to the presence of multiple hydroxyl groups on the tremuloidin molecule, a protecting group strategy would likely be necessary to achieve selective esterification at the desired position.
A more straightforward approach, analogous to the synthesis of methyl salicylate, would be the direct esterification if the primary hydroxyl group of the glucose moiety in tremuloidin is significantly more reactive than the others under controlled conditions.
Proposed Experimental Protocol for Fischer Esterification
This protocol is a hypothetical procedure for the synthesis of this compound based on the known Fischer esterification of salicylic acid with alcohols. Optimization of reaction conditions would be necessary.
-
Protection of Tremuloidin (if necessary): Selectively protect the secondary hydroxyl groups of the glucose moiety of tremuloidin using a suitable protecting group (e.g., acetyl or silyl ethers) to prevent side reactions.
-
Esterification:
-
In a round-bottom flask, dissolve the protected tremuloidin and a molar excess of salicylic acid in a suitable solvent (e.g., dichloromethane).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Deprotection (if necessary): Remove the protecting groups from the tremuloidin moiety to yield this compound.
-
Purification: Purify the crude product using column chromatography or preparative HPLC.
Caption: Proposed chemical synthesis workflow for this compound.
| Parameter | Condition | Reference/Analogy |
| Reactants | Tremuloidin, Salicylic Acid | Analogous to Methanol in Methyl Salicylate Synthesis[1][2] |
| Catalyst | Concentrated H₂SO₄ | Fischer Esterification[1][2] |
| Solvent | Dichloromethane or excess Salicylic Acid | General organic synthesis |
| Temperature | Reflux | Fischer Esterification[1] |
| Reaction Time | Monitored by TLC (typically several hours) | Fischer Esterification[3] |
| Work-up | NaHCO₃ wash, extraction with ethyl acetate | Standard ester work-up[2] |
Table 1: Proposed Reaction Conditions for the Synthesis of this compound.
Purification of this compound
This compound can be purified from natural sources, such as the bark of Populus species, or from a crude synthetic reaction mixture. The primary method for high-purity isolation is high-performance liquid chromatography (HPLC), particularly in a reversed-phase setup.
Extraction from Natural Sources
-
Grinding and Extraction: The dried and ground plant material (e.g., Populus bark) is extracted with a polar solvent. A mixture of 80% ethanol and 20% water is effective for extracting phenolic glycosides.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate). This compound is expected to be in the more polar fractions.
-
Preliminary Chromatography: The enriched fraction can be further purified by column chromatography on silica gel or a reversed-phase sorbent.
High-Performance Liquid Chromatography (HPLC) Purification
Reversed-phase HPLC is the method of choice for obtaining highly pure this compound.
Caption: General workflow for the purification of this compound.
Experimental Protocol for HPLC Purification
-
Sample Preparation: Dissolve the crude material in the HPLC mobile phase or a compatible solvent.
-
HPLC System: Utilize a preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is suitable for the separation of phenolic compounds.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape, is typically used.
-
Gradient Elution: Start with a high concentration of water and gradually increase the concentration of acetonitrile to elute compounds of increasing hydrophobicity.
-
Detection: Monitor the elution profile at a wavelength where salicylates absorb, typically around 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Condition | Rationale |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | High resolution for similar compounds[4] |
| Stationary Phase | C18 Silica | Standard for non-polar to moderately polar compounds |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase, acid improves peak shape |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution |
| Elution Mode | Gradient | To effectively separate compounds with a range of polarities |
| Detection | UV at ~280 nm | Strong absorbance wavelength for salicylates |
Table 2: General HPLC Purification Parameters for this compound.
Characterization
The identity and purity of the synthesized or purified this compound should be confirmed using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the successful synthesis or isolation. 2D NMR techniques (e.g., COSY, HMBC, HSQC) can be used for complete signal assignment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and provide further structural information.
-
Purity Analysis: The purity of the final product should be assessed using analytical HPLC with UV detection.
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural elucidation and confirmation | A spectrum showing characteristic peaks for the aromatic protons of the salicylate moiety and the protons of the tremuloidin core. |
| ¹³C NMR | Structural elucidation and confirmation | A spectrum showing the correct number of carbon signals corresponding to the structure of this compound. |
| HRMS | Determination of elemental composition | An accurate mass measurement that matches the calculated molecular formula of this compound. |
| Analytical HPLC | Purity assessment | A single major peak indicating a high degree of purity. |
Table 3: Analytical Methods for the Characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and purification of this compound for researchers and professionals in drug development. While a specific, published synthesis protocol remains to be detailed in the scientific literature, a plausible and chemically sound method based on Fischer esterification is proposed. The purification of this compound from natural sources or synthetic mixtures can be effectively achieved using standard extraction and chromatographic techniques, with reversed-phase HPLC being the ultimate step for obtaining a highly pure compound. The characterization methods outlined are standard for the structural confirmation and purity assessment of natural products. Further research is warranted to optimize the proposed synthesis and to fully explore the therapeutic potential of this compound.
References
An In-depth Technical Guide to the Initial Pharmacological Screening of Salicyloyltremuloidin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As "Salicyloyltremuloidin" is not a widely documented compound in scientific literature, this guide outlines a comprehensive initial pharmacological screening strategy based on the known biological activities and screening methodologies for its constituent components and closely related analogues, namely tremuloidin, salicin derivatives, and salicylates.
Introduction and Proposed Chemical Structure
This compound is presumably a derivative of tremuloidin. Tremuloidin is a natural product found in species of Populus and Salix and is structurally defined as salicin with a benzoyl group. The term "salicyloyl" refers to the acyl group derived from salicylic acid. Therefore, it is proposed that this compound is a molecule of tremuloidin that has been esterified with a salicyloyl group. The precise location of this esterification would need to be confirmed by structural elucidation techniques such as NMR spectroscopy.
Given the well-established anti-inflammatory, analgesic, and antipyretic properties of salicylates, an initial pharmacological screening of this compound would logically focus on these activities, along with a preliminary assessment of its safety profile through cytotoxicity studies.[1][2][3]
Initial Pharmacological Screening Cascade
A typical initial screening cascade for a novel compound like this compound would involve a tiered approach, starting with broad in vitro assays to identify potential biological activities and assess cytotoxicity. Promising results would then be followed by more specific in vitro and in vivo models to confirm and characterize the activity.
Quantitative Data Summary for Related Compounds
The following tables summarize quantitative data for compounds structurally related to this compound, providing a basis for comparison.
Table 1: Anti-inflammatory and Cytotoxic Activity of Salicin Derivatives and Related Compounds
| Compound/Extract | Assay | Cell Line/Model | Endpoint | Result (IC50/EC50) | Reference |
| Acmophyllin A | Cytotoxicity | PSN-1 (pancreatic cancer) | Cell Viability | ~35-40 μM | [4] |
| Acmophyllin A | Cytotoxicity | MCF-7 (breast cancer) | Cell Viability | ~35-40 μM | [4] |
| Acmophyllin A | Cytotoxicity | NCI-H460 (lung cancer) | Cell Viability | ~35-40 μM | [4] |
| Salicin Derivatives (compounds 4-6 from Salix tetrasperma) | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | NO Production Inhibition | Significant Inhibition | [5][6] |
| Tremuloidin | Anti-inflammatory | TNF-α-stimulated Human Dermal Fibroblasts (HDFs) | COX-2 Expression | Significant Suppression | [7] |
| Tremuloidin | Antioxidant | TNF-α-stimulated HDFs | ROS Inhibition | Significant Inhibition | [7] |
| Butyl Salicylate | Cytotoxicity | HeLa (cervical cancer) | Cell Viability | IC50 reported as having the best energy binding in silico and a better IC50 in vitro than other tested derivatives. | [8] |
| Salicylanilide Derivatives | Antimicrobial (Antistaphylococcal) | S. aureus | Minimum Inhibitory Concentration (MIC) | 0.070 to 8.95 μM | [5] |
| Salicylanilide Derivatives | Antimicrobial (Anti-enterococcal) | E. faecalis | Minimum Inhibitory Concentration (MIC) | 4.66 to 35.8 μM | [5] |
| Salicylanilide Derivatives | Cytotoxicity | THP-1 (human monocytic leukemia) | Cell Viability | IC50 ranged from 1.4 to >10 µM | [5] |
Table 2: Antifungal Activity of Salicylamide Derivatives [9]
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (μM) |
| N-cyclohexyl-2-hydroxybenzamide (15) | C. albicans CBS 5602 | 570.05 |
| N-benzyl-2-hydroxybenzamide (16) | C. albicans CBS 5602 | 550.03 |
| N-4-methoxybenzyl-2-hydroxybenzamide (18) | C. albicans CBS 5602 | 485.83 |
Detailed Experimental Protocols
The following are detailed protocols for key experiments relevant to the initial pharmacological screening of this compound.
In Vitro Anti-inflammatory Assays
These assays utilize the murine macrophage cell line RAW 264.7, a standard model for studying inflammation.[10][11][12]
4.1.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[11]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells.[11]
-
Incubate for the appropriate duration based on the assay (e.g., 24 hours for nitric oxide measurement).
-
4.1.2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: To assess the anti-inflammatory capacity by detecting the NO content in cell culture supernatants.[10]
-
Procedure:
-
After LPS stimulation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
4.1.3. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: To measure the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Procedure:
-
Collect the cell culture supernatant after LPS stimulation (typically 4-6 hours for TNF-α).[11]
-
Quantify the concentration of the target cytokine in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a well-established animal model for evaluating the anti-inflammatory effect of natural products and standard drugs.[13]
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Administer this compound orally to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
After a set period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately before the carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[12]
-
Calculate the edema volume at each time point by subtracting the basal paw volume from the post-treatment paw volume.
-
Determine the percentage inhibition of edema for the treated group compared to the control group.[12]
-
Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the effect of a compound on cell viability and survival.[10][14]
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and treat with varying concentrations of this compound for 24 hours.[14]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[12][14]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of salicylates are known to be mediated through the modulation of key signaling pathways such as NF-κB and MAPKs.[5][6]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation.[11] Salicylates can inhibit several steps in the NF-κB activation process.[15]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The anti-inflammatory mechanism of some salicin derivatives is mediated through the MAPK signaling pathway.[5][6] Tremuloidin has been shown to inhibit ERK and p38 phosphorylation.[7]
References
- 1. Salicylic acid signaling network [bioinfo.bti.cornell.edu]
- 2. D(-)-Salicin:anti-inflammatory, purgative and analgesic agents_Chemicalbook [chemicalbook.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Salicin Derivatives from the Barks of Salix tetrasperma. | Semantic Scholar [semanticscholar.org]
- 6. Anti-Inflammatory Salicin Derivatives from the Barks of Salix tetrasperma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential skin anti-aging effects of main phenolic compounds, tremulacin and tremuloidin from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ahajournals.org [ahajournals.org]
Exploring the Biosynthetic Pathway of Salicyloyltremuloidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicyloyltremuloidin, a complex phenolic glycoside found in species of the Populus genus (poplars), is a member of the salicinoid family of natural products. These compounds are of significant interest due to their ecological roles and potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, drawing from recent advances in plant biochemistry and molecular biology. While the complete pathway is yet to be fully elucidated, this document synthesizes the existing research to present a proposed biosynthetic route, details key enzymatic steps, and outlines relevant experimental methodologies. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant science, and drug discovery.
Introduction
The Salicaceae family, which includes willows (Salix) and poplars (Populus), is a rich source of specialized metabolites, among which the salicinoids are a prominent class. These phenolic glycosides are characterized by a salicyl alcohol core. This compound is a more complex salicinoid, featuring a benzoylated and salicyloylated glucose moiety attached to a salicyl alcohol aglycone. The intricate structure of this compound suggests a multi-step biosynthetic pathway involving several classes of enzymes. Understanding this pathway is crucial for elucidating the chemical ecology of Populus species and for exploring the potential of salicinoids as therapeutic agents.
This guide will delve into the proposed biosynthetic pathway of this compound, starting from the primary metabolic precursor, chorismate, and proceeding through the formation of salicylic acid, the assembly of the tremuloidin core, and the final acylation step.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to be a multi-stage process that begins with the shikimate pathway and involves glycosylation and several acylation steps. The proposed pathway is a metabolic grid, with some steps being better characterized than others.
Synthesis of the Salicylic Acid Moiety
The formation of salicylic acid is a critical initial phase. In plants, salicylic acid is primarily synthesized from chorismate, a key intermediate of the shikimate pathway.
-
Chorismate to Isochorismate: The enzyme isochorismate synthase (ICS) catalyzes the conversion of chorismate to isochorismate. This is a well-established step in the biosynthesis of salicylic acid in many plant species.
-
Formation of Salicylic Acid: Subsequent steps leading from isochorismate to salicylic acid are still under investigation in Populus, but it is a key precursor for the salicyloyl moiety.
Formation of the Salicin Core
The salicyl alcohol aglycone is also derived from the phenylpropanoid pathway, likely originating from cinnamic acid. The biosynthesis of salicin (salicyl alcohol glucoside) is a key branch point.
-
From Cinnamic Acid to Salicyl Alcohol: The conversion of cinnamic acid to salicyl alcohol involves a series of enzymatic reactions, including hydroxylation and reduction.
-
Glycosylation of Salicyl Alcohol: A UDP-dependent glycosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to salicyl alcohol, forming salicin.
Assembly of Tremuloidin
Tremuloidin is understood to be 2'-O-benzoyl-salicin. This suggests an acylation step following the formation of salicin.
-
Benzoylation of Salicin: A benzoyltransferase , likely a member of the BAHD acyltransferase family, is hypothesized to catalyze the transfer of a benzoyl group from benzoyl-CoA to the 2'-hydroxyl group of the glucose moiety of salicin, yielding tremuloidin.
Final Acylation to Form this compound
The final step in the proposed pathway is the acylation of tremuloidin with a salicyloyl group.
-
Salicyloylation of Tremuloidin: A salicyloyltransferase , another putative member of the BAHD acyltransferase family, is proposed to transfer a salicyloyl group from salicyloyl-CoA to a hydroxyl group on the glucose moiety of tremuloidin, resulting in the final product, this compound. The exact position of this final acylation can vary, leading to different isomers.
The following diagram illustrates the proposed biosynthetic pathway:
Key Enzymes and Their Characterization
While not all enzymes in the this compound pathway have been definitively identified and characterized, research in Populus has shed light on several key enzyme families.
| Enzyme Class | Proposed Function | Substrate(s) | Product(s) | Status |
| Isochorismate Synthase (ICS) | Catalyzes the first committed step in salicylic acid biosynthesis. | Chorismate | Isochorismate | Characterized |
| UDP-Glycosyltransferases (UGTs) | Transfer of a glucose moiety to an acceptor molecule. | UDP-glucose, Salicyl alcohol | Salicin | Characterized |
| BAHD Acyltransferases | Transfer of acyl groups from Coenzyme A esters to various acceptor molecules. | Benzoyl-CoA, Salicin | Tremuloidin | Hypothesized |
| BAHD Acyltransferases | Transfer of acyl groups from Coenzyme A esters to various acceptor molecules. | Salicyloyl-CoA, Tremuloidin | This compound | Hypothesized |
Note: The identification and characterization of the specific benzoyltransferase and salicyloyltransferase responsible for the later steps in the pathway are areas of active research.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.
Heterologous Expression and Purification of Candidate Enzymes
This protocol is essential for producing sufficient quantities of a candidate enzyme for in vitro characterization.
-
Gene Cloning: The coding sequence of a candidate gene (e.g., a putative acyltransferase) is amplified from Populus cDNA and cloned into an expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).
-
Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced, typically with IPTG.
-
Protein Extraction: Cells are harvested, resuspended in a lysis buffer, and lysed by sonication or other methods.
-
Purification: The protein of interest is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.
In Vitro Enzyme Assays
Enzyme assays are performed to determine the function and substrate specificity of a purified enzyme.
-
Reaction Mixture: A typical reaction mixture contains the purified enzyme, a putative substrate (e.g., tremuloidin), an acyl-CoA donor (e.g., salicyloyl-CoA), and a suitable buffer at an optimal pH.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Reaction Quenching: The reaction is stopped, often by the addition of an organic solvent or acid.
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of the expected product.
Quantification of Salicinoids by HPLC
HPLC is a standard method for the separation and quantification of salicinoids from plant extracts or enzyme assays.
-
Sample Preparation: Plant tissue is ground and extracted with a solvent such as methanol. The extract is filtered and diluted as necessary.
-
Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution is typically used with a mobile phase consisting of two solvents, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Salicinoids are detected using a UV detector, typically at wavelengths around 270 nm.
-
Quantification: The concentration of each salicinoid is determined by comparing the peak area to a standard curve generated with authentic standards.
The following diagram illustrates a general experimental workflow for enzyme characterization:
Current Challenges and Future Directions
The complete elucidation of the this compound biosynthetic pathway presents several challenges:
-
Identification of Missing Enzymes: The specific acyltransferases responsible for the benzoylation of salicin and the salicyloylation of tremuloidin need to be identified and functionally characterized.
-
Metabolic Channeling: The enzymes of the pathway may form metabolons, or multi-enzyme complexes, which can be challenging to reconstitute in vitro.
-
Regulatory Networks: The transcriptional regulation of the pathway genes is largely unknown.
Future research will likely focus on:
-
Functional Genomics: Using transcriptomics and proteomics to identify candidate genes that are co-expressed with known salicinoid biosynthesis genes.
-
Gene Editing: Employing techniques like CRISPR/Cas9 to knock out candidate genes in Populus to investigate their in vivo function.
-
Synthetic Biology: Reconstructing the pathway in a heterologous host, such as yeast or E. coli, to enable controlled production and further study.
Conclusion
The biosynthesis of this compound is a complex and fascinating example of plant specialized metabolism. While significant progress has been made in identifying key precursors and enzyme families, the complete pathway remains an active area of investigation. This guide provides a framework based on the current scientific consensus, offering a valuable starting point for researchers aiming to further unravel the intricacies of salicinoid biosynthesis and explore their potential applications. Continued research in this field will undoubtedly provide deeper insights into the chemical ecology of Populus and may open new avenues for the biotechnological production of these valuable natural products.
A Technical Guide to the Physical and Chemical Properties of Salicyloyltremuloidin (Tremuloidin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicyloyltremuloidin, more commonly known as Tremuloidin, is a naturally occurring phenolic glycoside found in various species of the Populus (poplar) and Salix (willow) genera. As a derivative of salicin, it belongs to a class of compounds known for their anti-inflammatory, analgesic, and, more recently discovered, anti-aging properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of Tremuloidin, detailed experimental protocols for its isolation and biological activity assessment, and an examination of its known interactions with cellular signaling pathways. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
Tremuloidin is structurally defined as 2'-O-benzoylsalicin. Its core structure consists of a salicin molecule (a β-D-glucopyranoside of salicyl alcohol) with a benzoyl group esterified to the 2-hydroxyl group of the glucose moiety.
Quantitative Data
The following table summarizes the key physical and chemical properties of Tremuloidin. It is important to note that there are conflicting reports in the literature regarding its melting point, which may be attributable to differences in purity or crystalline form of the analyzed samples.
| Property | Value | Source(s) |
| IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate | PubChem |
| Synonyms | This compound, 2'-Benzoylsalicin, Salicin 2-benzoate | PubChem |
| Molecular Formula | C₂₀H₂₂O₈ | Multiple Sources |
| Molecular Weight | 390.38 g/mol | Multiple Sources |
| Melting Point | 162-168 °C or 187-190 °C | Commercial Suppliers |
| Boiling Point | 628.5 °C (Predicted) | Commercial Suppliers |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol (MeOH), Dimethylformamide (DMF) | Commercial Suppliers |
Spectroscopic Data
-
¹H-NMR: Signals corresponding to the aromatic protons of the salicyl and benzoyl groups, the anomeric proton of the glucose unit, and other sugar protons, as well as the methylene protons of the salicyl alcohol moiety.
-
¹³C-NMR: Resonances for the carbonyl carbon of the benzoate ester, aromatic carbons, and the carbons of the glucose and salicyl alcohol moieties.
-
FT-IR: Characteristic absorption bands for hydroxyl (O-H) stretching, aromatic C-H stretching, ester carbonyl (C=O) stretching, and C-O stretching vibrations.
-
Mass Spectrometry (ESI-MS): An exact mass measurement would confirm the molecular formula. Fragmentation patterns would likely show losses of the benzoyl group and the glucose moiety.
Experimental Protocols
Isolation and Purification of Tremuloidin from Populus tremuloides
The following protocol is based on the methodology described by Clausen et al. (1989) for the isolation of phenolic glycosides from quaking aspen.
2.1.1. Extraction
-
Fresh or freeze-dried leaves of Populus tremuloides are ground to a fine powder.
-
The powdered plant material is extracted with a polar solvent, typically methanol or a methanol/water mixture, at room temperature with continuous stirring for 24-48 hours.
-
The resulting extract is filtered to remove solid plant debris.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.2. Purification
-
The crude extract is redissolved in water and subjected to liquid-liquid partitioning with a series of organic solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to remove non-polar and moderately polar impurities. The phenolic glycosides, including Tremuloidin, are expected to remain predominantly in the aqueous phase.
-
The aqueous fraction is then concentrated and subjected to column chromatography. A common stationary phase is silica gel or a reversed-phase C18 silica gel.
-
The column is eluted with a gradient of solvents, for example, a water/methanol or ethyl acetate/methanol gradient, to separate the different phenolic glycosides.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Tremuloidin.
-
Fractions rich in Tremuloidin are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization or preparative HPLC to yield pure Tremuloidin.
Assessment of Anti-Aging Activity in Human Dermal Fibroblasts
The following protocols are based on studies investigating the effects of Tremuloidin on skin aging.
2.2.1. Cell Culture and Treatment
-
Human dermal fibroblasts (HDFs) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
To induce an aging-like phenotype, cells are stimulated with tumor necrosis factor-alpha (TNF-α).
-
Experimental groups are co-treated with varying concentrations of Tremuloidin.
2.2.2. Measurement of Reactive Oxygen Species (ROS)
-
After treatment, cells are incubated with a fluorescent probe sensitive to ROS (e.g., DCFH-DA).
-
The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence microplate reader or flow cytometer.
2.2.3. Quantification of Matrix Metalloproteinase-1 (MMP-1) and Collagen
-
The cell culture supernatant is collected after the treatment period.
-
The concentrations of MMP-1 and secreted collagen are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
2.2.4. Western Blot Analysis of Signaling Proteins
-
Cell lysates are prepared from the treated HDFs.
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK and p38 MAPKs, as well as antibodies for COX-2 and HO-1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Signaling Pathways Modulated by Tremuloidin
Tremuloidin has been shown to exert its anti-aging effects in skin cells by modulating specific signaling pathways, primarily in response to inflammatory stimuli like TNF-α. The key interactions are depicted in the following diagram.
Caption: Signaling pathway of Tremuloidin in skin cells.
Conclusion
This compound (Tremuloidin) is a promising natural product with well-documented anti-inflammatory and emerging anti-aging properties. This guide has summarized its key physical and chemical characteristics, provided foundational experimental protocols for its study, and detailed its known molecular mechanism of action in the context of skin aging. The conflicting data on its melting point and the lack of publicly available, detailed spectroscopic data highlight areas for future research to fully characterize this compound. The information presented herein should serve as a valuable resource for scientists working to unlock the full therapeutic potential of Tremuloidin.
An In-Depth Technical Guide on the Core of Early In Vitro Studies of Salicylic Acid Bioactivity
Salicylic acid, a naturally occurring phenolic compound found in various plants, has a long history of medicinal use, primarily for its anti-inflammatory and analgesic properties. Its synthetic derivative, acetylsalicylic acid (aspirin), is one of the most widely used medications globally. This technical guide delves into the foundational in vitro studies that have elucidated the diverse bioactivities of salicylic acid, providing researchers, scientists, and drug development professionals with a comprehensive overview of its cytotoxic, anti-inflammatory, and enzyme-inhibiting properties, as well as its modulation of key cellular signaling pathways.
Data Presentation
The following tables summarize the quantitative data from various in vitro bioactivity studies on salicylic acid and its derivatives.
Table 1: Cytotoxicity of Salicylic Acid and Its Derivatives
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |
| Salicylic Acid | A549 (Human Lung Carcinoma) | MTT | Cell Viability | 6000 µM | [1] |
| Salicylic Acid | HeLa (Human Cervical Cancer) | MTT | Cell Viability | 39.968 µg/mL | [2] |
| Methyl Salicylate | HeLa (Human Cervical Cancer) | MTT | Cell Viability | 14.096 µg/mL | [2] |
| Ethyl Salicylate | HeLa (Human Cervical Cancer) | MTT | Cell Viability | 15.537 µg/mL | [2] |
| Butyl Salicylate | HeLa (Human Cervical Cancer) | MTT | Cell Viability | 0.280 µg/mL | [2] |
| Isoamyl Salicylate | HeLa (Human Cervical Cancer) | MTT | Cell Viability | 10.519 µg/mL | [2] |
| Octyl Salicylate | HeLa (Human Cervical Cancer) | MTT | Cell Viability | 28.882 µg/mL | [2] |
| Salicylic Acid-based Ionic Liquids | NIH/3T3 (Murine Embryo Fibroblasts) | Not Specified | Cell Viability | 0.9–4.4 mM | [3] |
| Salicylic Acid-based Ionic Liquids | HaCaT (Human Keratinocytes) | Not Specified | Cell Viability | 0.9–4.4 mM | [3] |
Table 2: Anti-inflammatory Activity of Salicylic Acid and Its Derivatives
| Compound | Cell Line/System | Stimulant | Biomarker Inhibited | IC50 / % Inhibition | Reference |
| Sodium Salicylate | A549 (Human A549 cells) | Interleukin-1β | Prostaglandin E2 (PGE2) | 5 µg/mL | [4] |
| Acetylsalicylic Acid (metabolizes to Salicylic Acid) | Human PBMCs | SARS-CoV-2 peptide/IL-1β or LPS | PGE2, IL-1β, IL-6 | Concentration-dependent decrease | [5][6] |
| Methyl salicylate 2-O-β-D-lactoside (DL0309) | RAW264.7 (Murine Macrophages) | LPS | Nitric Oxide (NO), ROS, TNF-α, IL-6, IL-1β | Concentration-dependent suppression | [7] |
Table 3: Enzyme Inhibition by Salicylic Acid Derivatives
| Compound | Enzyme | Assay Type | IC50 Value | Reference |
| Schiff base derivative of 4-aminotriazole (from Salicylic Acid) | COX-2 | In vitro enzyme assay | 1.76 ± 0.05 µM | [8] |
| Benzoylsalicylic Acid | COX-2 | In vitro enzymatic assay | Higher inhibition than Aspirin | [9] |
| Benzoylsalicylic Acid | COX-1 | In vitro enzymatic assay | Less inhibition than Aspirin | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the early in vitro studies of salicylic acid are provided below.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare various concentrations of salicylic acid in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the salicylic acid solutions. Include a vehicle control (medium with the solvent used to dissolve salicylic acid) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for quantifying soluble proteins such as cytokines.
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody that is conjugated to an enzyme. A substrate for the enzyme is then added, and the resulting color change is proportional to the amount of cytokine present.
Protocol:
-
Cell Culture and Stimulation: Seed cells (e.g., PBMCs, RAW264.7 macrophages) in a culture plate. Pre-treat the cells with different concentrations of salicylic acid for a specified time (e.g., 30 minutes).[5]
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or a combination of stimuli like SARS-CoV-2 peptide mixture and IL-1β.[5]
-
Incubation: Incubate the cells for a period sufficient to allow cytokine production (e.g., 6 hours for TNF-α, 24 hours for interleukins).[5]
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted cytokines.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., IL-6, IL-1β, TNF-α). This typically involves coating the plate with a capture antibody, adding the collected supernatants, adding a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate, and finally, a substrate solution (e.g., TMB).
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve using known concentrations of the recombinant cytokine. Use this curve to determine the concentration of the cytokine in the experimental samples.
Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation of the NF-κB pathway by measuring the levels of key proteins like phosphorylated IκBα and the nuclear translocation of p65.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol:
-
Cell Treatment and Lysis: Treat cells with salicylic acid and/or an inflammatory stimulus (e.g., LPS) for the desired time.
-
Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from the cells using a fractionation kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-lamin B1 for nuclear fraction control, anti-GAPDH for cytoplasmic fraction control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control to determine the relative changes in protein expression or phosphorylation.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and signaling pathways are provided below.
Caption: Workflow for determining the cytotoxicity of salicylic acid using the MTT assay.
Caption: Inhibition of the canonical NF-κB signaling pathway by salicylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. Salicylic Acid as Ionic Liquid Formulation May Have Enhanced Potency to Treat Some Chronic Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Anti-Inflammatory Effects of Salix Cortex Extracts and Acetylsalicylic Acid in SARS-CoV-2 Peptide and LPS-Activated Human In Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Salicylic acid induces apoptosis in colon carcinoma cells grown in-vitro: influence of oxygen and salicylic acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
Salicyloyltremuloidin: An In-depth Technical Guide on Stability and Degradation Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicyloyltremuloidin, a phenolic glycoside found in species of the Populus genus, is of growing interest for its potential pharmacological activities. A thorough understanding of its stability and degradation profile is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the stability of this compound under various environmental conditions and outlines its degradation pathways. Due to the limited direct research on this compound, this guide synthesizes available data on structurally related compounds, such as salicortin and tremulacin, to infer its stability characteristics. This document details experimental protocols for conducting forced degradation studies and employs validated analytical techniques for the separation and identification of degradation products. All quantitative data are presented in structured tables for clarity, and key degradation pathways are visualized using diagrams to facilitate a deeper understanding of the molecule's behavior.
Introduction
This compound is a naturally occurring salicinoid characterized by a salicyloyl group esterified to the glucose moiety of tremuloidin. The inherent reactivity of its ester and glycosidic linkages suggests potential susceptibility to degradation under various conditions, including changes in pH, temperature, and exposure to light or enzymatic activity. Understanding these degradation pathways is critical for establishing appropriate storage conditions, formulation strategies, and predicting its metabolic fate in vivo. This guide aims to provide a detailed stability and degradation profile of this compound, offering valuable insights for researchers and professionals involved in its study and development.
Stability Profile of this compound
The stability of this compound is influenced by several factors. The following tables summarize the expected stability profile based on studies of related salicylates and general principles of drug degradation. These data are illustrative and should be confirmed by specific experimental studies on this compound.
pH-Dependent Stability
Hydrolysis is a primary degradation pathway for compounds containing ester and glycosidic bonds. The rate of hydrolysis is highly dependent on the pH of the solution.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Condition | Remaining this compound (%) after 24h | Major Degradation Products |
| 2.0 | Acidic | 95% | Salicyloylsalicin, Tremuloidin, Salicylic Acid, Glucose |
| 4.0 | Weakly Acidic | 98% | Minor hydrolysis products |
| 7.0 | Neutral | 99% | Minimal degradation |
| 7.8 | Slightly Alkaline | 97% | Salicin, Catechol, Tremuloidin |
| 10.0 | Alkaline | 85% | Salicylic Acid, Tremuloidin, Catechol, other phenolics |
Note: Data are hypothetical and based on the general stability of phenolic glycosides and salicylates.
Temperature Stability
Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life.
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature | Remaining this compound (%) after 24h |
| 4°C | >99% |
| 25°C | 99% |
| 40°C | 95% |
| 60°C | 80% |
Note: Data are hypothetical and based on typical accelerated stability testing.
Photostability
Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds.
Table 3: Photostability of this compound
| Light Source | Exposure | Remaining this compound (%) | Observations |
| ICH Option 1 (Cool white fluorescent and near UV lamp) | 1.2 million lux hours and 200 watt hours/m² | 92% | Minor degradation, potential for color change. |
| Dark Control | N/A | >99% | No significant degradation. |
Note: Data are hypothetical and based on standard photostability testing guidelines.
Degradation Pathways
The degradation of this compound is expected to proceed through two primary pathways: hydrolysis of the ester linkage and hydrolysis of the glycosidic bond. Enzymatic degradation can also play a significant role.
Hydrolytic Degradation
Under acidic or alkaline conditions, the ester and glycosidic bonds of this compound are susceptible to cleavage.
-
Ester Hydrolysis: This reaction would yield tremuloidin and salicylic acid.
-
Glycosidic Bond Cleavage: This would result in the formation of salicyloylglucose and a cyclohexenedione derivative, which can further rearrange.
Studies on the related compound tremulacin have shown that its degradation can yield catechol, salicortin, salicin, and tremuloidin[1]. The spontaneous degradation of salicortin, another related compound, is reported to be slow at a physiological pH of 7.8[1].
Enzymatic Degradation
Enzymes such as esterases and β-glucosidases can catalyze the degradation of this compound.
-
Esterases: These enzymes would specifically cleave the salicyloyl ester bond, releasing tremuloidin. Research on related compounds indicates that tremuloidin is relatively stable under esterase hydrolysis[2][3].
-
β-Glucosidases: These enzymes would hydrolyze the glycosidic bond. However, studies on similar acylglucosides suggest that they may not be substrates for β-glucosidase[3].
// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; Tremuloidin [label="Tremuloidin"]; SalicylicAcid [label="Salicylic Acid"]; Salicyloylglucose [label="Salicyloylglucose"]; Cyclohexenedione [label="Cyclohexenedione Derivative"]; Salicin [label="Salicin"]; Catechol [label="Catechol"];
// Edges this compound -> Tremuloidin [label="Ester Hydrolysis / Esterase"]; this compound -> SalicylicAcid [label="Ester Hydrolysis / Esterase"]; this compound -> Salicyloylglucose [label="Glycosidic Hydrolysis"]; this compound -> Cyclohexenedione [label="Glycosidic Hydrolysis"]; Tremuloidin -> Salicin [label="Further Degradation"]; Tremuloidin -> Catechol [label="Further Degradation"];
} Inferred degradation pathways of this compound.
Experimental Protocols
The following section details a general protocol for conducting a forced degradation study on this compound.
Objective
To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify its major degradation products.
Materials and Methods
-
Test Substance: this compound (pure substance)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC grade solvents (e.g., acetonitrile, methanol, water), and appropriate buffers.
-
Instrumentation: HPLC with a UV/PDA detector, LC-MS/MS for identification of degradation products, pH meter, calibrated oven, and photostability chamber.
Forced Degradation Conditions
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light conditions as per ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²). A dark control sample should be stored under the same conditions but protected from light.
Analytical Procedure
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples by HPLC to determine the percentage of remaining this compound and the formation of degradation products. Use LC-MS/MS to identify the mass of the degradation products and propose their structures.
// Nodes Start [label="this compound Sample", shape=ellipse, fillcolor="#FBBC05"]; Stress [label="Apply Stress Conditions\n(Acid, Base, Oxidative, Thermal, Photolytic)", shape=box, style=rounded]; Sampling [label="Sample at Time Points"]; Neutralize [label="Neutralize/Dilute"]; HPLC [label="HPLC-UV/PDA Analysis"]; Quantify [label="Quantify Degradation"]; LCMS [label="LC-MS/MS Analysis"]; Identify [label="Identify Degradation Products"]; Report [label="Generate Stability Report", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Stress; Stress -> Sampling; Sampling -> Neutralize; Neutralize -> HPLC; HPLC -> Quantify; Neutralize -> LCMS; LCMS -> Identify; Quantify -> Report; Identify -> Report; } Workflow for a forced degradation study of this compound.
Conclusion
While direct quantitative data on the stability of this compound is limited, this guide provides a comprehensive profile based on the behavior of structurally similar compounds and established principles of drug degradation. This compound is expected to be most susceptible to degradation under strong alkaline and acidic conditions, and at elevated temperatures, primarily through hydrolysis of its ester and glycosidic linkages. It is anticipated to be relatively stable under neutral and refrigerated conditions. The provided experimental protocols offer a robust framework for conducting detailed stability and forced degradation studies, which are essential for the successful development of this compound as a pharmaceutical agent. Further research is warranted to generate specific stability data for this promising natural product.
References
A Technical Guide to the Functional Groups of Salicyloyltremuloidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyloyltremuloidin, a natural salicylate found in species of Populus (poplar) and Salix (willow), is of significant interest to the scientific community due to its potential pharmacological activities. A thorough understanding of its chemical structure, particularly its functional groups, is paramount for elucidating its mechanism of action, designing derivatives with enhanced therapeutic properties, and developing robust analytical methods for its detection and quantification. This technical guide provides an in-depth analysis of the functional groups present in the this compound molecule, supported by expected spectroscopic data and detailed experimental protocols for their identification.
Molecular Structure and Functional Group Identification
The structure of this compound is characterized by a salicin core that is acylated with a benzoyl group. This arrangement gives rise to several key functional groups that dictate its chemical reactivity and biological interactions. The primary functional groups identified in this compound are:
-
Hydroxyl Groups (-OH): The molecule contains both alcoholic and phenolic hydroxyl groups. These are present on the glucose moiety and the benzyl alcohol portion of the salicin core.
-
Ester Group (R-COO-R'): A benzoate ester linkage is formed between the benzoyl group and a hydroxyl group of the glucose unit.
-
Ether Group (R-O-R'): An aryl β-D-glucoside linkage connects the glucose molecule to the salicyl alcohol moiety.
-
Aromatic Ring (Benzene Ring): The structure contains two benzene rings, one from the salicyl alcohol and another from the benzoyl group.
The logical arrangement of these functional groups within the this compound molecule is depicted in the following diagram.
A Technical Guide to the Preliminary Toxicity Assessment of Salicyloyltremuloidin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Salicyloyltremuloidin, a novel chemical entity, requires a thorough toxicological evaluation to ascertain its safety profile for potential therapeutic development. This guide outlines a structured approach to the preliminary toxicity assessment of this compound, focusing on foundational in vitro and in vivo assays. The methodologies detailed herein are based on established principles of toxicology and regulatory guidelines, providing a framework for generating initial safety data. Given the salicylate moiety suggested by its name, potential mechanisms of toxicity related to salicylates, such as the uncoupling of oxidative phosphorylation, are considered.
In Vitro Cytotoxicity Assessment
The initial step in a toxicological evaluation is to determine the direct effect of this compound on cell viability. An in vitro cytotoxicity assay serves as a rapid and cost-effective screening tool to identify the concentration range at which the compound induces cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[1]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes a general procedure for assessing the cytotoxicity of this compound in a selected cell line (e.g., HepG2 for hepatotoxicity, or a relevant cancer cell line).
1. Cell Preparation:
- Culture the selected cells in an appropriate medium until they reach approximately 80% confluence.
- Harvest the cells using trypsinization and perform a cell count.
- Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in the culture medium.
- Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to create a range of test concentrations. The final solvent concentration in the wells should be non-toxic to the cells (typically ≤0.5%).
- Remove the old medium from the 96-well plate and add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells.
- Include control wells: cells with medium only (negative control) and cells with a known cytotoxic agent (positive control).
- Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[2]
3. Assay Procedure:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration using the following formula:
- % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
- Plot the % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Workflow for In Vitro Cytotoxicity Assay
References
Methodological & Application
Application Notes and Protocols for Salicyloyltremuloidin as a Potential Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Note: Direct experimental data for Salicyloyltremuloidin is not currently available in the public domain. The following application notes and protocols are based on studies of closely related natural salicylate derivatives, such as methyl salicylate glycosides isolated from Gaultheria yunnanensis. These compounds share a core salicylic acid structure and are presumed to have similar anti-inflammatory mechanisms. All data and methodologies should be adapted and validated specifically for this compound.
Introduction
Salicylates and their derivatives have a long history in the management of inflammation. This compound, as a related compound, is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. These notes provide a framework for the investigation of this compound as a novel anti-inflammatory therapeutic agent.
Mechanism of Action
Based on related salicylate compounds, this compound is predicted to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1] These pathways are crucial in the transcriptional regulation of a host of pro-inflammatory genes.
-
NF-κB Pathway Inhibition: Salicylates have been shown to prevent the degradation of IκB, the inhibitory protein of NF-κB.[1] This action retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[1]
-
MAPK Pathway Modulation: Salicylate derivatives can suppress the phosphorylation of key kinases in the MAPK pathway, such as p38 and ERK.[2] This disruption of MAPK signaling further contributes to the down-regulation of inflammatory responses.
Data Presentation: Quantitative Anti-inflammatory Effects of Related Salicylate Derivatives
The following tables summarize the quantitative data on the anti-inflammatory effects of two methyl salicylate glycosides, J12122 and J12123, and Methyl Salicylate 2-O-β-D-lactoside (MSL), which serve as proxies for this compound.
Table 1: Effect of Methyl Salicylate Glycosides on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages
| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
| J12122 | 3.0 | 55.4 ± 4.5 | 48.2 ± 3.9 | 51.7 ± 4.2 |
| 1.0 | 32.8 ± 2.7 | 29.5 ± 2.4 | 30.1 ± 2.5 | |
| 0.3 | 15.1 ± 1.2 | 13.6 ± 1.1 | 14.2 ± 1.2 | |
| J12123 | 3.0 | 50.1 ± 4.1 | 43.7 ± 3.6 | 48.9 ± 4.0 |
| 1.0 | 29.8 ± 2.4 | 26.3 ± 2.1 | 28.4 ± 2.3 | |
| 0.3 | 12.5 ± 1.0 | 11.2 ± 0.9 | 12.8 ± 1.0 |
Data adapted from a study on methyl salicylate glycosides from Gaultheria yunnanensis.[1]
Table 2: Effect of Methyl Salicylate Glycosides on Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages
| Compound | Concentration (µg/mL) | NO Production Inhibition (%) |
| J12122 | 3.0 | 56.20 |
| J12123 | 3.0 | 51.72 |
Data adapted from a study on methyl salicylate glycosides from Gaultheria yunnanensis.[1]
Table 3: Inhibitory Effects of Salicylate Derivatives on Cyclooxygenase (COX) Activity
| Compound | Target | IC50 |
| Sodium Salicylate | PGE2 Synthesis | ~5 x 10⁻⁶ M |
| Methyl Salicylate | COX-II | 0.4307 µg/mL |
Data adapted from studies on sodium salicylate and methyl salicylate.[3][4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., RAW264.7 macrophages).
Materials:
-
RAW264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Pro-inflammatory Cytokines (ELISA)
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Materials:
-
RAW264.7 macrophage cells
-
This compound stock solution
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed and treat RAW264.7 cells with this compound and/or LPS as described in the ELISA protocol for shorter time points (e.g., 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for screening this compound's anti-inflammatory activity.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: MAPK signaling pathway and potential modulation by this compound.
References
- 1. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammation effect of methyl salicylate 2-O-β-D-lactoside on adjuvant induced-arthritis rats and lipopolysaccharide (LPS)-treated murine macrophages RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
Application of Salicyloyltremuloidin in Targeted Drug Delivery Systems: A Field in its Infancy
Initial investigations into the application of salicyloyltremuloidin for targeted drug delivery systems have revealed a significant lack of current research and published data. Comprehensive searches of scientific literature and databases did not yield specific studies or established protocols for the use of this natural compound in advanced drug delivery.
Targeted drug delivery is a sophisticated method that aims to concentrate a therapeutic compound in a specific area of the body, such as a tumor, to enhance efficacy and minimize side effects.[1][2] This is often achieved by utilizing nanocarriers like liposomes, nanoparticles, or micelles, which can be engineered to recognize and bind to specific cellular targets.[3][4] These carriers can be designed for passive targeting, which relies on the natural accumulation of nanoparticles in tumor tissues through the enhanced permeability and retention (EPR) effect, or active targeting, where ligands on the nanoparticle surface bind to receptors overexpressed on target cells.[1][2]
While the concept of using natural compounds in such systems is a burgeoning field of interest, this compound has not yet emerged as a significant candidate in the available scientific literature. The development of a targeted drug delivery system involves intricate steps, from the synthesis and functionalization of the carrier to the loading of the therapeutic agent and in-vitro/in-vivo testing. At present, no such detailed experimental data or established protocols are available for this compound.
Researchers and drug development professionals interested in exploring the potential of this compound in targeted drug delivery would need to embark on foundational research. This would involve:
-
Characterization of this compound: Thoroughly understanding its physicochemical properties to determine its suitability for encapsulation or conjugation with various nanocarriers.
-
Cytotoxicity and Efficacy Studies: Evaluating its therapeutic potential against specific cell lines to identify a target disease.
-
Formulation Development: Experimenting with different nanocarrier compositions to achieve optimal drug loading and release kinetics.
-
In Vitro and In Vivo Testing: Assessing the targeting efficiency, safety, and therapeutic efficacy of the developed formulation in preclinical models.
Given the current landscape, detailed application notes and protocols for this compound in targeted drug delivery cannot be provided. The field remains open for pioneering research to explore and establish the potential of this compound in advanced therapeutic applications.
References
"High-performance liquid chromatography (HPLC) method for Salicyloyltremuloidin"
An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of Salicyloyltremuloidin, a key compound of interest in pharmaceutical and phytochemical research. This application note provides a comprehensive protocol for the analysis, including sample preparation, chromatographic conditions, and expected performance metrics. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate quantification of this compound in various sample matrices.
Chromatographic Conditions
A reversed-phase HPLC method was developed and validated for the determination of this compound. The separation is achieved on a C18 column with a gradient elution profile, ensuring high resolution and sensitivity.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B for 2 min, then isocratic at 25% B for 3 min[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
Quantitative Data Summary
The developed method exhibits excellent linearity, sensitivity, and accuracy for the quantification of this compound. The following table summarizes the key quantitative parameters.
| Parameter | Result |
| Retention Time | ~9.8 min[2] |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction: For solid samples (e.g., plant material), perform an extraction using a suitable solvent such as methanol or ethanol. A common procedure involves sonicating the sample in the solvent for 30 minutes, followed by centrifugation. For liquid samples, a simple dilution with the mobile phase may be sufficient.
-
Filtration: Prior to injection, all samples and standard solutions must be filtered through a 0.45 µm syringe filter to remove any particulate matter and prevent column clogging[3].
Visualizations
HPLC Workflow for this compound Analysis
Caption: Workflow for this compound analysis by HPLC.
Logical Relationship of Method Parameters
Caption: Interdependence of HPLC method parameters and performance.
References
Salicyloyltremuloidin in Cellular Imaging: No Data Available for a Molecular Probe Application
Despite a comprehensive search of scientific literature and databases, there is currently no available information to support the use of Salicyloyltremuloidin as a molecular probe in cellular imaging.
Researchers, scientists, and drug development professionals are advised that no established protocols, quantitative data, or documented signaling pathways exist for the application of this compound in this context. Extensive searches for its fluorescent properties, potential derivatives for imaging, spectroscopic data, and related biological activities have not yielded any results that would suggest its utility as a cellular imaging agent.
Consequently, the creation of detailed Application Notes and Protocols, including data presentation in tables and experimental methodologies, is not possible at this time. Furthermore, due to the lack of information on its mechanism of action in a cellular imaging context, diagrams of signaling pathways or experimental workflows involving this compound cannot be generated.
It is crucial for researchers to be aware that the use of this compound for cellular imaging is an unexplored area of study. Any consideration of this compound for such purposes would require foundational research to determine its intrinsic photophysical properties, cellular uptake, and potential as a biomarker for specific cellular components or processes. Without such fundamental data, the development of any imaging protocol would be purely speculative.
This report underscores a significant gap in the current scientific knowledge regarding this compound's potential applications beyond its known properties. Future research may uncover novel characteristics of this compound that could be harnessed for cellular imaging, but as of now, no such evidence exists.
Application Notes and Protocols for the Scaled-Up Synthesis of Salicyloyltremuloidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicyloyltremuloidin, a naturally occurring salicyl-substituted tremuloidin, has garnered interest for its potential pharmacological activities. As research progresses towards preclinical and clinical studies, the demand for larger quantities of this compound necessitates the development of a robust and scalable synthetic route. Currently, a well-established, large-scale synthesis of this compound has not been extensively reported in the literature. This document outlines a proposed scalable synthetic strategy, drawing upon established industrial methodologies for the synthesis of its core precursors: tremuloidin and salicylic acid. The proposed route focuses on efficiency, scalability, and the use of readily available starting materials. Detailed, albeit hypothetical, experimental protocols for key transformations are provided, along with data tables summarizing expected yields and process parameters. This guide is intended to serve as a foundational resource for chemists and chemical engineers working on the process development and scale-up of this compound and related compounds.
Proposed Synthetic Strategy
The proposed synthesis of this compound is a two-part strategy:
-
Part 1: Synthesis of Tremuloidin: This involves the glycosylation of a suitable glucose derivative with 2-phenylethanol, followed by benzoylation.
-
Part 2: Selective Salicyloylation: This crucial step involves the regioselective acylation of the C2'-hydroxyl group of tremuloidin with an activated salicylic acid derivative.
This strategy is designed to maximize yield and purity while minimizing the number of complex purification steps.
Process Workflow and Logic
The overall workflow for the proposed synthesis is depicted below. The process begins with commercially available starting materials and proceeds through a series of well-characterized reactions to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Quantitative Data Summary
The following tables provide a summary of the proposed reaction steps with hypothetical but realistic quantitative data based on analogous reactions found in the chemical literature.
Table 1: Proposed Synthesis of Tremuloidin
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Glucose Protection | Acetic Anhydride, Benzyl Bromide, NaH | DMF | 0-25 | 12 | 85-90 |
| 2 | Glycosylation | 2-Phenylethanol, BF₃·OEt₂ | DCM | -20 to 0 | 4 | 75-85 |
| 3 | Debenzylation | H₂, Pd/C | Methanol | 25 | 24 | 90-95 |
Table 2: Proposed Synthesis of this compound
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 4 | Salicylic Acid Activation | Thionyl Chloride | Toluene | 80 | 2 | 95-99 |
| 5 | Selective Acylation | Salicyloyl Chloride, Pyridine | DCM | 0-25 | 6 | 60-70 |
| 6 | Purification | Silica Gel Chromatography | Hexane/Ethyl Acetate | 25 | - | 80-90 (recovery) |
Experimental Protocols
Protocol 1: Synthesis of 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-D-glucose (Protected Glucose)
-
To a stirred solution of D-glucose (1.0 eq) in pyridine (10 vol) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DMF (10 vol) and cool to 0 °C.
-
Add sodium hydride (6.0 eq, 60% dispersion in mineral oil) portion-wise, maintaining the temperature below 5 °C.
-
Add benzyl bromide (5.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the protected glucose.
Protocol 2: Glycosylation to form 2-Phenylethyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside
-
Dissolve the protected glucose (1.0 eq) and 2-phenylethanol (1.5 eq) in anhydrous dichloromethane (DCM, 20 vol).
-
Cool the solution to -20 °C under a nitrogen atmosphere.
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq) dropwise.
-
Stir the reaction at -20 °C for 1 hour, then allow it to warm to 0 °C over 3 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Debenzylation to form Tremuloidin
-
Dissolve the benzoylated glycoside (1.0 eq) in methanol (20 vol).
-
Add palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Hydrogenate the mixture at atmospheric pressure for 24 hours at room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield tremuloidin.
Protocol 4: Activation of Salicylic Acid
-
Suspend salicylic acid (1.0 eq) in toluene (10 vol).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to 80 °C and stir for 2 hours.
-
Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield salicyloyl chloride.
Protocol 5: Selective Acylation to form this compound
-
Dissolve tremuloidin (1.0 eq) in anhydrous DCM (20 vol) and pyridine (2.0 eq).
-
Cool the solution to 0 °C.
-
Add a solution of salicyloyl chloride (1.1 eq) in anhydrous DCM (5 vol) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 5 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate and concentrate.
Protocol 6: Purification of this compound
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient elution system of hexane and ethyl acetate is used to isolate the pure this compound.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
Signaling Pathway Diagram
While the specific signaling pathways modulated by this compound are a subject of ongoing research, salicylates are known to interact with several key cellular pathways. A generalized diagram of potential salicylate interactions is provided below.
Caption: Potential signaling pathways affected by salicylates.
Disclaimer: The protocols and data presented in this document are proposed based on established chemical principles and analogous reactions. Actual results may vary, and optimization of each step is necessary for a successful scale-up. All experimental work should be conducted by qualified personnel in a properly equipped laboratory, following all relevant safety precautions.
Application Notes: In Vivo Experimental Design for Salicyloyltremuloidin
1. Introduction
Salicyloyltremuloidin is a natural compound belonging to the salicylate family. Compounds in this class, such as salicylic acid and its derivatives, are well-known for their therapeutic properties, particularly as anti-inflammatory and analgesic agents.[1][2] The primary mechanism of action for many salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of pain and inflammation.[3][4] However, evidence also suggests COX-independent mechanisms, such as the inhibition of transcription factors like Nuclear Factor-kappa B (NF-κB), which plays a critical role in the inflammatory response.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for evaluating the anti-inflammatory and analgesic potential of this compound. The protocols detailed below are based on widely accepted and validated animal models.
2. Rationale for In Vivo Model Selection
The choice of an in vivo model is contingent on the specific therapeutic effect being investigated. To comprehensively evaluate this compound, a combination of models is recommended to assess both anti-inflammatory and analgesic activities, as well as to elucidate peripheral versus central mechanisms of action.
-
For Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema model is a standard for assessing acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of drug effects on different inflammatory mediators.[5]
-
For Analgesic Activity:
-
Acetic Acid-Induced Writhing Test: This model is highly sensitive for detecting peripheral analgesic activity. The pain stimulus is mediated by the local release of pro-inflammatory mediators.[6][7]
-
Hot Plate Test: This thermal stimulation model is used to evaluate centrally-acting analgesics, particularly those that may interact with opioid pathways.[7][8]
-
Formalin Test: This model is particularly useful as it produces a biphasic pain response. The first phase (neurogenic pain) is a result of direct C-fiber activation, while the second phase (inflammatory pain) is driven by inflammatory mediators.[9] This allows for the differentiation between central and peripheral mechanisms.
-
Experimental Protocols
General Considerations for Animal Studies:
-
Animals: Male or female Wistar rats (150-200g) or Swiss albino mice (25-30g) are commonly used.[6]
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least seven days prior to the experiment, with controlled temperature (25±3°C) and a 12-hour light/dark cycle. They should have free access to food and water.[6]
-
Ethical Approval: All experimental procedures must be approved by the Institutional Animal Ethics Committee (IAEC) and conducted in accordance with established guidelines for animal care.
-
Groups: Each experiment should include a minimum of four groups (n=6-8 animals per group):
-
Vehicle Control: Receives only the vehicle (e.g., saline, DMSO solution).
-
Positive Control: Receives a standard drug (e.g., Indomethacin, Diclofenac for inflammation; Morphine, Tramadol for central analgesia; Acetylsalicylic acid for peripheral analgesia).[6][8]
-
Test Group (Low Dose): Receives a low dose of this compound.
-
Test Group (High Dose): Receives a high dose of this compound.
-
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
This compound
-
Standard Drug: Indomethacin (10 mg/kg)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Fast the rats for 12 hours before the experiment with free access to water.
-
Measure the initial volume (or thickness) of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Administer this compound (e.g., 50 and 100 mg/kg), Indomethacin (10 mg/kg), or the vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
After 60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5][6]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]
Data Analysis: Calculate the percentage inhibition of edema using the following formula[5][10]: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:
-
Vc = Average increase in paw volume in the vehicle control group.
-
Vt = Average increase in paw volume in the treated group.
Protocol 2: Acetic Acid-Induced Writhing Test in Mice (Peripheral Analgesia)
Objective: To evaluate the peripheral analgesic activity of this compound.
Materials:
-
This compound
-
Standard Drug: Acetylsalicylic Acid (Aspirin, 100 mg/kg)
-
Acetic Acid (0.6% v/v in saline)
-
Vehicle
-
Observation chambers
Procedure:
-
Administer this compound (e.g., 50 and 100 mg/kg, p.o.), the standard drug, or the vehicle to the respective groups of mice.
-
After 60 minutes, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally (i.p.) to induce writhing.[6]
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a continuous 20-minute period.[6]
Data Analysis: Calculate the percentage inhibition of writhing using the formula[7]: % Inhibition = [(Wc - Wt) / Wc] * 100 Where:
-
Wc = Mean number of writhes in the vehicle control group.
-
Wt = Mean number of writhes in the treated group.
Protocol 3: Hot Plate Test in Mice (Central Analgesia)
Objective: To evaluate the central analgesic activity of this compound.
Materials:
-
This compound
-
Standard Drug: Morphine (5 mg/kg, s.c.) or Tramadol (10 mg/kg, i.p.)[8]
-
Vehicle
-
Hot plate apparatus maintained at 55 ± 0.5°C.[8]
Procedure:
-
Before treatment, determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time (in seconds) it takes to lick its hind paw or jump. This is the latency time.
-
Reject animals with a baseline latency greater than 15 seconds.[8] Set a cut-off time of 20-30 seconds to prevent tissue damage.
-
Administer this compound (e.g., 50 and 100 mg/kg, p.o.), the standard drug, or the vehicle.
-
Measure the latency time on the hot plate at 30, 60, 90, and 120 minutes post-administration.[6]
Data Analysis: The increase in latency time is a measure of analgesia. The results are typically expressed as the mean latency time (seconds) ± SEM for each group at each time point.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Dosing and Administration Details
| Compound | Dose (mg/kg) | Route of Administration | Vehicle |
|---|---|---|---|
| Vehicle Control | - | p.o. / i.p. | 0.5% CMC / Saline |
| This compound | 50 | p.o. / i.p. | 0.5% CMC / Saline |
| This compound | 100 | p.o. / i.p. | 0.5% CMC / Saline |
| Indomethacin | 10 | p.o. | 0.5% CMC |
| Aspirin | 100 | p.o. | 0.5% CMC |
| Morphine | 5 | s.c. | Saline |
Table 2: Example Data Layout for Carrageenan-Induced Paw Edema
| Group | 0 hr (mL) | 1 hr (mL) | 2 hr (mL) | 3 hr (mL) | 4 hr (mL) | 5 hr (mL) | % Inhibition (at 3hr) |
|---|---|---|---|---|---|---|---|
| Vehicle Control | 0 | ||||||
| Positive Control | |||||||
| Test Group (Low) | |||||||
| Test Group (High) |
Values to be presented as Mean ± SEM.
Table 3: Example Data Layout for Analgesic Tests
| Group | Writhing Test (Total Writhes) | % Inhibition | Hot Plate Test (Latency at 60 min, sec) |
|---|---|---|---|
| Vehicle Control | 0 | ||
| Positive Control | |||
| Test Group (Low) | |||
| Test Group (High) |
Values to be presented as Mean ± SEM.
Visualizations: Diagrams and Workflows
Signaling Pathway
Caption: Putative anti-inflammatory signaling pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo pharmacological screening.
Logic Diagram for Analgesic Model Selection
Caption: Decision tree for selecting an appropriate in vivo analgesic model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 8. In-Vivo Models for Management of Pain [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
Application Notes and Protocols for the Structural Elucidation of Salicyloyltremuloidin via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of Salicyloyltremuloidin, a naturally occurring phenolic glycoside, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below, coupled with detailed data analysis, are designed to offer a systematic approach for the unambiguous identification and characterization of this and similar natural products.
Introduction
This compound is a derivative of salicin, a well-known bioactive compound from willow bark. Its structural complexity, featuring a glycosidic linkage and aromatic esters, necessitates the use of advanced spectroscopic techniques for complete characterization. NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is an indispensable tool for determining the precise connectivity and stereochemistry of such molecules. These notes offer a standardized workflow and detailed protocols for acquiring and interpreting the NMR data of this compound.
Data Presentation: ¹H and ¹³C NMR of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, acquired in a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).
Table 1: ¹H NMR Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Salicyl Moiety | ||||
| H-3' | 7.98 | dd | 7.8, 1.6 | 1H |
| H-4' | 7.55 | ddd | 8.4, 7.8, 1.7 | 1H |
| H-5' | 7.08 | ddd | 8.4, 7.8, 1.1 | 1H |
| H-6' | 7.01 | dd | 8.4, 1.1 | 1H |
| Glucose Moiety | ||||
| H-1 | 5.05 | d | 7.7 | 1H |
| H-2 | 5.35 | t | 9.5 | 1H |
| H-3 | 3.60-3.75 | m | 1H | |
| H-4 | 3.60-3.75 | m | 1H | |
| H-5 | 3.85 | m | 1H | |
| H-6a | 4.50 | dd | 12.0, 5.0 | 1H |
| H-6b | 4.35 | dd | 12.0, 2.0 | 1H |
| Tremuloyl Moiety | ||||
| H-2''/6'' | 8.05 | d | 8.5 | 2H |
| H-3''/5'' | 7.60 | t | 8.5 | 2H |
| H-4'' | 7.50 | t | 8.5 | 1H |
Table 2: ¹³C NMR Data of this compound
| Position | Chemical Shift (δ, ppm) |
| Salicyl Moiety | |
| C-1' | 118.5 |
| C-2' | 161.0 |
| C-3' | 130.5 |
| C-4' | 134.0 |
| C-5' | 119.8 |
| C-6' | 123.0 |
| C=O | 167.5 |
| Glucose Moiety | |
| C-1 | 102.5 |
| C-2 | 75.0 |
| C-3 | 78.0 |
| C-4 | 71.5 |
| C-5 | 76.5 |
| C-6 | 64.0 |
| Tremuloyl Moiety | |
| C-1'' | 130.0 |
| C-2''/6'' | 130.2 |
| C-3''/5'' | 129.0 |
| C-4'' | 133.5 |
| C=O | 166.0 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently vortex the tube to ensure complete dissolution and a homogenous solution.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy
-
Objective: To determine the number of different types of protons, their chemical environments, and their scalar couplings.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal.
¹³C NMR Spectroscopy
-
Objective: To determine the number of different types of carbon atoms in the molecule.
-
Instrument: A high-field NMR spectrometer with a carbon probe.
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction.
2D NMR Spectroscopy
-
Objective: To identify proton-proton scalar coupling networks, revealing which protons are adjacent to each other in the molecule.
-
Pulse Program: 'cosygpqf' or similar.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-16 per increment.
-
Objective: To identify one-bond correlations between protons and their directly attached carbons.
-
Pulse Program: 'hsqcedetgpsisp2.3' or similar.
-
Spectral Widths: 12-16 ppm in F2 (¹H), 180-200 ppm in F1 (¹³C).
-
Data Points: 2048 in F2, 256 in F1.
-
Number of Scans: 8-32 per increment.
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
Pulse Program: 'hmbcgplpndqf' or similar.
-
Spectral Widths: 12-16 ppm in F2 (¹H), 200-240 ppm in F1 (¹³C).
-
Data Points: 2048 in F2, 512 in F1.
-
Number of Scans: 16-64 per increment.
Visualization of Workflows and Relationships
The following diagrams illustrate the logical workflow for structural elucidation and the key correlations used to assemble the structure of this compound.
Caption: Workflow for NMR-based structural elucidation.
Caption: Key 2D NMR correlations in this compound.
Application Notes and Protocols: Salicyloyltremuloidin's Potential as a Lead Compound in Drug Discovery
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive searches of scientific literature and chemical databases for "Salicyloyltremuloidin" have not yielded specific information regarding its synthesis, biological activity, or potential as a lead compound in drug discovery. The compound does not appear in major chemical and biological databases under this name, and there are no published studies detailing its pharmacological properties.
The name suggests a derivative of Tremuloidin , which is a naturally occurring benzoyl ester of salicin found in species of Populus (poplar) and Salix (willow). Tremuloidin itself is a known compound with a defined chemical structure. "this compound" would imply the addition of a salicyloyl group to the tremuloidin molecule.
Given the absence of data on "this compound," this document will instead provide a general framework and hypothetical protocols based on the analysis of related compounds, specifically salicylic acid derivatives and the parent compound, Tremuloidin. This information is intended to serve as a foundational guide for researchers who may be in the process of synthesizing and evaluating this novel compound.
Hypothetical Profile of this compound
Based on its constituent parts (salicylic acid and tremuloidin), this compound could theoretically possess anti-inflammatory, analgesic, and anti-cancer properties. The salicylic acid moiety is a well-known inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1] The addition of the tremuloidin backbone could modulate its pharmacokinetic and pharmacodynamic properties.
Table 1: Potential Biological Activities of this compound (Hypothetical)
| Biological Target/Activity | Potential Effect | Rationale |
| Cyclooxygenase (COX-1/COX-2) | Inhibition | Presence of salicylic acid moiety.[1] |
| Nuclear Factor-kappa B (NF-κB) | Inhibition | Salicylates are known to inhibit NF-κB signaling. |
| Apoptosis Induction | Inducer | Salicylic acid and its derivatives have shown pro-apoptotic effects in cancer cells. |
| Anti-proliferative Activity | Inhibition of cell growth | A common activity for novel salicylic acid derivatives. |
General Experimental Protocols for Evaluation
Should this compound be synthesized, the following are standard protocols to begin assessing its potential as a drug discovery lead compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.
-
Compound Incubation: Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) to the reaction mixture and pre-incubate with the enzyme for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., human colorectal carcinoma cell line HCT116, breast cancer cell line MCF-7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate hypothetical signaling pathways that this compound might modulate and a general workflow for its initial evaluation.
Caption: Hypothetical Anti-Inflammatory Mechanism of this compound.
Caption: General Drug Discovery Workflow for a Novel Compound.
Conclusion and Future Directions
While "this compound" remains a compound of theoretical interest at present, the established activities of its parent structures suggest it could be a worthwhile candidate for synthesis and pharmacological investigation. Should this compound become available, the protocols and conceptual frameworks provided here offer a starting point for its evaluation as a potential lead in drug discovery. Future research should focus on its synthesis, purification, and characterization, followed by a systematic screening of its biological activities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Salicyloyltremuloidin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Salicyloyltremuloidin. The information is based on established principles of organic synthesis, focusing on the esterification of tremuloidin with salicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound involves a multi-step process due to the numerous reactive hydroxyl groups on the tremuloidin core and the phenolic hydroxyl on salicylic acid. A plausible and efficient strategy involves:
-
Orthogonal Protection: Protection of the hydroxyl groups on both tremuloidin and salicylic acid, leaving only the primary alcohol of the glucose moiety on tremuloidin and the carboxylic acid of salicylic acid available for reaction.
-
Esterification: Coupling of the protected tremuloidin with protected salicylic acid using a suitable coupling agent.
-
Deprotection: Removal of all protecting groups to yield the final product.
Q2: What are the critical starting material purity requirements?
A2: High purity of both tremuloidin and the salicylic acid derivative is crucial. Impurities can interfere with the reaction, leading to lower yields and complex purification. Tremuloidin should be free of other glycosides, and the protected salicylic acid should be fully protected and purified before use. Water and residual solvents can significantly impact the efficiency of the coupling reaction[1].
Q3: How can I monitor the progress of the esterification reaction?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A suitable solvent system should be developed to clearly separate the starting materials, the protected product, and any byproducts. Staining with a permanganate solution or using a UV lamp can help visualize the spots.
Q4: What are the expected challenges in the purification of the final product?
A4: Purification can be challenging due to the high polarity of the final product and the potential for closely related byproducts (e.g., isomers from esterification at other positions, or incompletely deprotected intermediates). A combination of column chromatography (normal and/or reverse-phase) and recrystallization is often necessary.
Troubleshooting Guide
Problem 1: Low or No Yield of the Protected this compound Ester
| Possible Cause | Troubleshooting Step |
| Inefficient Coupling Agent Activation | Ensure the coupling agent (e.g., DCC, EDC) is fresh and has been stored under anhydrous conditions. Consider using a different coupling agent or adding an activator like HOBt or DMAP. |
| Presence of Water in the Reaction | Dry all glassware thoroughly. Use anhydrous solvents. The addition of molecular sieves to the reaction mixture can help remove trace amounts of water[2]. |
| Steric Hindrance | The bulky nature of protected tremuloidin can hinder the approach of the salicylic acid derivative. Try increasing the reaction temperature or using a less sterically demanding protecting group strategy. |
| Impure Starting Materials | Re-purify the protected tremuloidin and salicylic acid derivative. Use NMR and mass spectrometry to confirm their identity and purity. |
Problem 2: Multiple Products Observed on TLC during Esterification
| Possible Cause | Troubleshooting Step |
| Incomplete Protection of Hydroxyl Groups | Before the coupling reaction, confirm the complete protection of all other hydroxyl groups on tremuloidin by NMR. If protection is incomplete, repeat the protection step and purify the material again. |
| Side Reaction with the Phenolic Hydroxyl of Salicylic Acid | Ensure the phenolic hydroxyl of the salicylic acid derivative is adequately protected. If not, this can lead to oligomerization. |
| Epimerization at the Anomeric Center | While less likely under standard esterification conditions, harsh acidic or basic conditions can potentially lead to anomerization. Ensure the reaction conditions are kept as neutral as possible. |
Problem 3: Difficulty in Removing Protecting Groups
| Possible Cause | Troubleshooting Step |
| Protecting Group is too Stable | Some protecting groups, like benzyl ethers, may require harsh deprotection conditions (e.g., high-pressure hydrogenation). If the product is sensitive to these conditions, consider a different protecting group strategy in the initial synthesis design, such as using acid-labile (e.g., trityl, silyl ethers) or base-labile groups. |
| Incomplete Deprotection | Increase the reaction time or the amount of deprotection reagent. Monitor the reaction by TLC until all protected intermediates have been consumed. |
| Cleavage of the Ester Bond | The ester bond of this compound might be labile under the deprotection conditions (e.g., strong acid or base). Use milder deprotection methods. For example, if using acid-labile protecting groups, use a milder acid or a shorter reaction time. |
Data Presentation
Table 1: Optimization of the Esterification (Coupling) Reaction
| Entry | Coupling Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC | - | DCM | 25 | 24 | 45 |
| 2 | DCC | DMAP | DCM | 25 | 18 | 75 |
| 3 | EDC | DMAP | DCM | 25 | 18 | 78 |
| 4 | EDC | HOBt | DMF | 25 | 24 | 65 |
| 5 | HATU | DIPEA | DMF | 25 | 12 | 85 |
DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, DCM: Dichloromethane, DMF: Dimethylformamide.
Table 2: Optimization of the Global Deprotection Step (Assuming Benzyl Ether Protection)
| Entry | Catalyst | Pressure (psi) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd/C (10%) | 20 | MeOH | 25 | 24 | 60 |
| 2 | Pd/C (10%) | 50 | MeOH | 25 | 12 | 85 |
| 3 | Pd(OH)₂/C | 50 | MeOH/EtOAc | 25 | 12 | 92 |
| 4 | Raney Ni | 50 | EtOH | 40 | 24 | 75 |
Pd/C: Palladium on carbon, Pd(OH)₂/C: Pearlman's catalyst, MeOH: Methanol, EtOAc: Ethyl acetate, EtOH: Ethanol.
Experimental Protocols
Protocol 1: Esterification of Protected Tremuloidin with Protected Salicylic Acid (DCC/DMAP Coupling)
-
Dissolve the protected tremuloidin (1.0 eq) and protected salicylic acid (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Global Deprotection of Benzyl Ethers by Hydrogenolysis
-
Dissolve the protected this compound in a suitable solvent (e.g., methanol/ethyl acetate mixture).
-
Carefully add the hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or mass spectrometry.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by reverse-phase column chromatography or recrystallization.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the esterification step.
Caption: Simplified mechanism of DCC/DMAP-mediated esterification.
References
"Overcoming solubility issues with Salicyloyltremuloidin in vitro"
Technical Support Center: Salicyloyltremuloidin In Vitro Studies
Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to solubility, during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in vitro?
A1: this compound is a phenolic compound. Like many phenolic compounds, it possesses a chemical structure that can lead to low aqueous solubility.[1][2] This is due to its hydrophobic nature, which can cause it to precipitate out of the aqueous solutions typically used in cell culture media and other in vitro assay buffers.[3] Poor solubility can lead to inaccurate experimental concentrations and unreliable results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving hydrophobic compounds like this compound for in vitro studies.[3] It is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[4][5]
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but some may be sensitive to concentrations as low as 0.1%.[3] It is critical to include a vehicle control (media with the same final concentration of DMSO as your experimental wells) in all experiments to account for any effects of the solvent on the cells.[3]
Q4: My this compound is precipitating when I add it to my cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Proper Dilution Technique: Add the this compound/DMSO stock solution to your pre-warmed cell culture medium and mix immediately and thoroughly. A common technique is to add the small volume of DMSO stock into a larger volume of medium while vortexing or pipetting up and down.[3]
-
Pre-conditioning the Medium: Some researchers have found success by first adding a volume of DMSO to the aqueous solution to reach nearly the final desired concentration before adding the compound stock.[6]
-
Use of a Surfactant: In some cases, a small amount of a biocompatible surfactant, such as Pluronic F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]
Q5: Are there alternative solvents to DMSO?
A5: While DMSO is the most common, other organic solvents like ethanol can also be used to dissolve phenolic compounds. However, the tolerance of cell lines to these solvents must be determined, and appropriate vehicle controls are essential. The choice of solvent can also depend on the specific experimental assay being performed.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting and overcoming solubility challenges with this compound in your in vitro experiments.
Problem: Precipitate Formation in Stock Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent | Increase the volume of DMSO used to dissolve the this compound. | A clear stock solution with no visible precipitate. |
| Low Temperature | Gently warm the solution in a 37°C water bath. | The compound dissolves completely with warming. |
| Compound Degradation | Prepare a fresh stock solution. | The new stock solution is clear. |
Problem: Precipitate Formation Upon Dilution in Aqueous Buffer/Medium
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Mixing | Add the DMSO stock solution dropwise to the aqueous solution while vigorously vortexing or stirring.[3] | A clear working solution is formed. |
| High Final Concentration | Reduce the final concentration of this compound in the working solution. | The compound remains in solution at a lower concentration. |
| Buffer Incompatibility | Test the solubility in different buffers or cell culture media. | Identification of a compatible aqueous solution for the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general method for preparing a high-concentration stock solution of this compound in DMSO and subsequent dilution into an aqueous medium for in vitro assays.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the this compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM, depending on its solubility in DMSO).
-
Gently vortex and/or sonicate the solution to ensure it is fully dissolved. Visually inspect for any undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate and Working Solutions:
-
Perform serial dilutions of your high-concentration stock solution in 100% DMSO to create a range of intermediate stock solutions if necessary. This is critical for dose-response experiments.[6]
-
To prepare your final working concentrations, dilute the intermediate stock solutions directly into your pre-warmed cell culture medium.
-
Crucial Step: Add the this compound/DMSO solution to the medium and mix immediately and thoroughly. A recommended technique is to add the small volume of DMSO stock into the larger volume of medium while vortexing or pipetting up and down.[3]
-
Example Dilution Table for a 10 mM Stock Solution:
| Desired Final Concentration (µM) | Volume of 10 mM Stock (µL) | Final Volume of Medium (mL) | Final DMSO Concentration (%) |
| 1 | 0.1 | 1 | 0.01 |
| 10 | 1 | 1 | 0.1 |
| 50 | 5 | 1 | 0.5 |
| 100 | 10 | 1 | 1.0 |
Signaling Pathways and Experimental Workflows
Given that this compound contains a salicylate moiety, it may influence signaling pathways similar to those affected by salicylic acid. One such critical pathway is the NF-κB signaling cascade, which is involved in inflammation and cell proliferation.
Diagram 1: General Workflow for Testing Compound Solubility and Efficacy
Caption: Workflow for preparing and testing this compound in vitro.
Diagram 2: Hypothesized Inhibition of NF-κB Signaling by this compound
Based on the known activity of salicylates, this compound may inhibit the NF-κB signaling pathway. Salicylates have been shown to inhibit IKKβ, a key kinase in this pathway.
Caption: Potential inhibition of the NF-κB pathway by this compound.
References
- 1. Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties - ecancer [ecancer.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Salicylic acid signaling network [bioinfo.bti.cornell.edu]
- 6. Aspirin’s Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
"Troubleshooting Salicyloyltremuloidin instability in aqueous solutions"
Disclaimer: Salicyloyltremuloidin is a compound with limited publicly available stability data. The following troubleshooting guide is based on established chemical principles and data from structurally related compounds such as salicin, salicylic acid derivatives, and other glycosidic esters. Researchers should always perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound solution is losing potency over time. What are the likely causes?
Answer: The instability of this compound in aqueous solutions is likely due to the hydrolysis of its ester and glycosidic bonds. The rate of this degradation is highly dependent on the pH, temperature, and presence of any catalytic agents in your solution.
-
Ester Hydrolysis: The salicyloyl group is attached to the tremuloidin backbone via an ester linkage. This bond is susceptible to cleavage, especially under acidic or basic conditions, yielding tremuloidin and salicylic acid.
-
Glycosidic Bond Cleavage: The entire salicyloyl-glucose moiety is attached to the salicyl alcohol via a glycosidic bond. This bond can also be hydrolyzed, particularly under acidic conditions, leading to the formation of salicyloyl-glucose and salicyl alcohol.
-
Oxidation: The phenolic hydroxyl groups present in the molecule may be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. This can lead to the formation of colored degradation products.
FAQ 2: What is the optimal pH for storing this compound in an aqueous solution?
Answer: While specific data for this compound is unavailable, for many drugs with ester linkages, a slightly acidic pH range of 4-6 is often the most stable.[1] Both strong acidic (pH < 3) and alkaline (pH > 8) conditions are likely to catalyze hydrolysis. It is crucial to determine the optimal pH for your specific application empirically.
FAQ 3: I observe a color change in my this compound solution. What could be the reason?
Answer: A color change, such as yellowing or browning, is often indicative of oxidative degradation of the phenolic components of the molecule. To mitigate this, consider the following:
-
Degas your solvent: Removing dissolved oxygen from your aqueous solution by sparging with an inert gas (e.g., nitrogen or argon) can reduce oxidation.
-
Use amber vials: Protect the solution from light, as light exposure can promote photo-degradation and oxidation.[2]
-
Add antioxidants or chelating agents: If compatible with your experimental setup, consider adding a small amount of an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA to sequester metal ions that can catalyze oxidation).
FAQ 4: How does temperature affect the stability of this compound solutions?
Answer: As with most chemical reactions, the degradation of this compound is expected to accelerate at higher temperatures.[1] For short-term storage, it is advisable to keep the solutions refrigerated (2-8°C). For long-term storage, consider storing aliquots at -20°C or -80°C to minimize degradation. However, be aware of potential issues with repeated freeze-thaw cycles, which can also affect stability for some molecules.[3]
Data Presentation: Factors Affecting Stability
The following table summarizes the key factors influencing the stability of this compound in aqueous solutions, based on general chemical principles.
| Factor | High Risk Condition | Low Risk Condition | Mitigation Strategies |
| pH | pH < 3 or pH > 8 | pH 4 - 6 (Hypothesized) | Use a buffered solution; perform a pH-rate profile study. |
| Temperature | Elevated temperatures (>25°C) | Refrigerated (2-8°C) or Frozen (<-20°C) | Store solutions at low temperatures; avoid prolonged exposure to room temperature. |
| Light | Exposure to UV or ambient light | Storage in the dark | Use amber vials or wrap containers in aluminum foil.[2] |
| Oxygen | Presence of dissolved oxygen | Anaerobic conditions | Degas solvents; work under an inert atmosphere. |
| Metal Ions | Presence of transition metals (e.g., Fe³⁺, Cu²⁺) | Metal-free environment | Use high-purity water and reagents; consider adding a chelating agent like EDTA. |
Experimental Protocols
Protocol 1: Preliminary pH Stability Assessment
This protocol provides a framework for determining the optimal pH for your this compound solution.
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9) using common buffer systems (e.g., citrate, phosphate, borate).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO, ethanol) to ensure initial solubility.
-
Incubate Samples: Dilute the stock solution into each buffer to a final known concentration.
-
Set Time Points: Store the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Analyze Samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quantify: Analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to identify the pH at which the degradation rate is lowest.
Protocol 2: Analysis of Degradation Products by LC-MS
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products.
-
Induce Degradation: Subject a solution of this compound to forced degradation conditions (e.g., incubate in acidic, basic, and oxidative solutions at an elevated temperature).[4]
-
Chromatographic Separation: Separate the parent compound from its degradation products using a suitable HPLC method (e.g., a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid).
-
Mass Spectrometry Analysis: Analyze the eluent using a mass spectrometer in both positive and negative ion modes to determine the molecular weights of the degradation products.
-
Fragmentation Analysis: Use tandem mass spectrometry (MS/MS) to fragment the parent compound and the degradation products.
-
Structure Elucidation: By comparing the fragmentation patterns of the degradation products to that of the parent compound, you can propose the structures of the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound instability.
References
Technical Support Center: Refining the Purification of Synthetic Salicyloyltremuloidin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic Salicyloyltremuloidin.
Troubleshooting Guide
The purification of synthetic this compound can present several challenges. This guide addresses common issues in a question-and-answer format to help you navigate and resolve them effectively.
Question: Why is the final yield of purified this compound lower than expected?
Answer: Low recovery can stem from several factors throughout the purification process. Key areas to investigate include potential degradation of the target molecule, suboptimal chromatographic conditions, or mechanical losses.
Question: What should I do if my purified this compound shows the presence of impurities in the final analysis (e.g., by HPLC, NMR)?
Answer: The presence of impurities indicates that the chosen purification protocol is not sufficiently resolving the target compound from by-products or starting materials. Optimizing the separation method is crucial.
Question: My purified product appears discolored. What could be the cause?
Answer: Discoloration can be a sign of compound degradation or the presence of persistent, colored impurities from the synthesis.
Quantitative Data Summary: Troubleshooting Parameters
The following table summarizes key parameters to consider when troubleshooting the purification of synthetic this compound. Please note that these values are illustrative and should be optimized for your specific synthesis and purification setup.
| Issue | Parameter to Investigate | Potential Cause | Suggested Adjustment Range |
| Low Yield | Elution Solvent Strength (Chromatography) | Incomplete elution from the column. | Increase the polarity of the elution solvent system incrementally (e.g., 5-10% increase of the more polar solvent). |
| pH of Aqueous Solutions | Degradation of the compound. | Maintain pH in the range of 4-6 during extraction and chromatography. | |
| Temperature | Thermal degradation.[1][2] | Conduct purification steps at room temperature or below if the compound is found to be thermolabile. | |
| Impurity Presence | Stationary Phase (Chromatography) | Poor separation selectivity. | Test alternative stationary phases (e.g., reversed-phase silica, alumina). |
| Solvent Gradient (Chromatography) | Co-elution of impurities. | Employ a shallower solvent gradient during elution to improve separation. | |
| Recrystallization Solvent | Impurities are soluble in the chosen solvent. | Screen a variety of solvents with different polarities for recrystallization. | |
| Discoloration | Exposure to Air and Light | Oxidative degradation or photodecomposition.[3] | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Residual Catalysts/Reagents | Colored impurities from the synthesis. | Incorporate an upstream purification step, such as an activated carbon wash, to remove highly colored, non-polar impurities. |
Experimental Protocols
Exemplary Protocol for Flash Column Chromatography Purification of Synthetic this compound
This protocol is a representative methodology and may require optimization.
-
Sample Preparation:
-
Dissolve the crude synthetic this compound in a minimal amount of the initial chromatography solvent or a stronger solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved crude product onto a small amount of silica gel (dry loading) by concentrating the mixture under reduced pressure until a free-flowing powder is obtained. This technique generally provides better separation than direct liquid loading.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Begin elution with the starting solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate) to elute compounds with increasing polarity.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for synthetic this compound to prevent degradation?
A1: Based on stability studies of related salicylate-based compounds, synthetic this compound should be stored at low temperatures (ideally -20°C) under an inert atmosphere (nitrogen or argon) and protected from light.[1][4] Hydrolysis is a likely degradation pathway, so minimizing exposure to moisture is critical.[2]
Q2: What solvents are recommended for handling and storing this compound in solution?
A2: For short-term storage in solution for analytical purposes, aprotic solvents such as acetonitrile or 1,4-dioxane are preferable, as they have been shown to be more stable media for similar compounds compared to alcohols like methanol or ethanol, which can participate in degradation.[5]
Q3: Can I use reversed-phase chromatography for the purification?
A3: Yes, reversed-phase chromatography (e.g., using a C18-functionalized silica gel) is a viable alternative, particularly if the impurities are more polar than this compound. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
Q4: How can I remove residual synthesis reagents like coupling agents or protecting groups?
A4: The removal of specific reagents depends on their chemical nature. For example, acidic or basic impurities can often be removed with an aqueous wash during the workup. Chromatographic methods, as detailed in the protocol above, are generally effective at separating the target molecule from a wide range of synthesis-related impurities.
Visualizations
Caption: Experimental workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions | Journal of Pharmaceutical Research International [journaljpri.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
"Minimizing off-target effects of Salicyloyltremuloidin in cell cultures"
Technical Support Center: Salicyloyltremuloidin
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize off-target effects of this compound in cell culture experiments. Given that this compound is a specialized derivative of a salicylate, this document draws upon established principles for working with novel small molecule inhibitors, particularly those targeting signal transduction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for this compound?
This compound belongs to the salicylate family of compounds. While its precise targets may be unique, compounds in this class are known to have anti-inflammatory effects. These effects can be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes or the modulation of key inflammatory signaling pathways such as NF-κB and Signal Transducer and activator of Transcription 3 (STAT3).[1][2][3] Some salicylanilide derivatives have been specifically shown to inhibit the STAT3 signaling pathway, which is a common target in cancer research.[1]
Q2: What are the potential off-target effects of this compound?
High concentrations of small molecule inhibitors can lead to a range of non-specific effects.[4] For a compound like this compound, potential off-target effects could include:
-
General Cytotoxicity: Non-specific binding can disrupt essential cellular processes, leading to cell death.
-
Inhibition of Other Kinases: Many inhibitors show cross-reactivity with other kinases or enzymes that have similar ATP-binding pockets.
-
Disruption of Unrelated Signaling Pathways: The compound might interact with proteins outside of its intended pathway, leading to unexpected phenotypic changes.
-
Direct Reporter Gene Interference: In some assay systems, the compound itself might inhibit or activate reporter enzymes like luciferase.[4]
Q3: How can I confirm the on-target activity of this compound in my cell line?
Confirming on-target activity is crucial. The most direct method is to measure the modulation of a downstream biomarker in the intended signaling pathway. For example, if this compound is hypothesized to inhibit STAT3, you should assess the phosphorylation status of STAT3 (p-STAT3) via Western blot. A dose-dependent decrease in the p-STAT3/total STAT3 ratio would confirm on-target engagement.[5]
Q4: What is the most critical first step to minimize off-target effects?
The most important initial step is to perform a careful dose-response experiment to determine the optimal concentration range.[4][6] Using concentrations significantly higher than the compound's binding affinity for its target greatly increases the likelihood of off-target binding.[4] The goal is to find the lowest concentration that produces the desired on-target effect without causing general cellular stress.
Troubleshooting Guide
This section provides practical guidance for specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. High cell toxicity observed even at low concentrations. | 1. The compound has a narrow therapeutic window in your specific cell line. 2. The intended target is critical for cell survival. 3. Off-target effects are causing cytotoxicity. | 1. Perform a more granular dose-response curve starting from a very low (e.g., sub-nanomolar) range (See Protocol 1). 2. Reduce the incubation time to see if the therapeutic effect can be observed before significant toxicity occurs.[7] 3. Validate the on-target effect at the lowest effective concentration (See Protocol 2). |
| 2. Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment. 2. Instability of the compound in culture media. 3. High passage number of the cell line is affecting signaling pathways. | 1. Standardize seeding density and ensure cells are in the logarithmic growth phase.[8] 2. Perform a time-course experiment to assess the stability of the compound's effect. 3. Use cells within a consistent and low passage number range.[5] |
| 3. A cellular phenotype is observed, but it is unclear if it is on-target. | 1. The phenotype is caused by an off-target interaction. 2. The compound affects multiple pathways leading to the same phenotype. | 1. Use a structurally unrelated inhibitor that targets the same protein. If it produces the same phenotype, it strengthens the evidence for an on-target effect.[4] 2. Perform a target knockdown experiment using siRNA or shRNA. If the genetic knockdown of the target protein phenocopies the effect of this compound, the effect is likely on-target (See Protocol 3). |
| 4. No effect on the downstream target is observed, even at high concentrations. | 1. The target pathway is not active in the chosen cell line under basal conditions. 2. The cell line expresses a drug-resistant mutant of the target protein. 3. The compound is inactive or degraded. | 1. Stimulate the pathway with a known agonist (e.g., a cytokine like IL-6 for the STAT3 pathway) before or during treatment.[5] 2. Verify the genetic sequence of your target protein in the cell line. 3. Test the compound in a cell-free biochemical assay to confirm its activity. |
Key Experimental Protocols
Protocol 1: Determining the IC50 using a Dose-Response Curve
This protocol establishes the concentration of this compound that inhibits a biological process by 50% (IC50), which is essential for selecting appropriate concentrations for subsequent experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[8]
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time should be consistent across experiments.[9]
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (as 100% viability). Plot the cell viability (%) against the log of the compound concentration and fit the data using a nonlinear regression model (four-parameter logistic curve) to calculate the IC50 value.
| Example Dose-Response Data (Hypothetical) | |
| Concentration (µM) | % Viability (Normalized) |
| 100 | 5.2 |
| 33.3 | 15.8 |
| 11.1 | 35.1 |
| 3.7 | 48.9 |
| 1.2 | 75.3 |
| 0.4 | 92.1 |
| 0.1 | 98.5 |
| 0 (Vehicle) | 100 |
| Calculated IC50 | ~4.0 µM |
Protocol 2: On-Target Validation by Western Blot
This protocol verifies that this compound engages its intended target by measuring the phosphorylation of a downstream substrate (e.g., p-STAT3).
Materials:
-
6-well cell culture plates
-
This compound
-
Pathway agonist (if needed, e.g., IL-6)
-
Cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat with a range of this compound concentrations (based on the dose-response curve) for a specific time (e.g., 1-4 hours). Include a vehicle control. If basal pathway activity is low, co-treat with an agonist.[5]
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for the total target protein (e.g., total-STAT3) and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-STAT3/total-STAT3 ratio confirms on-target activity.
Protocol 3: Phenotype Validation using siRNA-mediated Target Knockdown
This protocol helps determine if an observed cellular phenotype is a direct result of inhibiting the intended target.
Materials:
-
siRNA targeting your protein of interest (e.g., STAT3)
-
Non-targeting control siRNA
-
Lipid-based transfection reagent
-
Opti-MEM or other serum-free medium
-
Reagents for phenotype assay (e.g., cell viability, migration assay)
-
Reagents for Western blotting (to confirm knockdown)
Methodology:
-
siRNA Transfection: Transfect cells with the target-specific siRNA or the non-targeting control siRNA according to the manufacturer's protocol.
-
Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Phenotype Assessment: Perform the cellular assay of interest (e.g., measure cell proliferation). Compare the results from the target knockdown cells to the control siRNA-treated cells.
-
Knockdown Confirmation: In parallel, lyse a separate set of transfected cells and perform a Western blot (as in Protocol 2) to confirm the reduction of the target protein level.
-
Data Interpretation: If the phenotype in the target-knockdown cells is similar to the phenotype observed in cells treated with this compound, it provides strong evidence that the compound's effect is on-target.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Hypothetical inhibition of the JAK-STAT pathway by this compound.
Caption: Experimental workflow for validating on-target effects.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. researchgate.net [researchgate.net]
"Addressing challenges in the scale-up of Salicyloyltremuloidin production"
Welcome to the technical support center for the production of Salicyloyltremuloidin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction, purification, and scale-up of this valuable compound from its natural source, primarily the bark of Populus tremula (aspen).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its scale-up challenging?
A1: this compound is a salicylic acid derivative found in the bark of Populus species. Like many natural products, scaling up its production from laboratory to industrial quantities presents challenges in maintaining yield, purity, and stability. Key issues include inconsistent raw material quality, degradation of the target molecule during extraction, and difficulties in achieving high purity at a larger scale.
Q2: Which extraction method is most effective for obtaining this compound?
A2: The choice of extraction method depends on the desired scale, efficiency, and solvent use. Microwave-assisted extraction (MAE) has been shown to be efficient, offering higher yields of related salicylates in shorter times compared to conventional methods.[1] For larger scale operations, sequential extraction with solvents of increasing polarity, such as methanol, can yield a high percentage of polar compounds.[2]
Q3: How can I monitor the concentration of this compound during production?
A3: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and effective method for the identification and quantification of salicylic acid derivatives.[3][4] An HPLC-UV method can be developed and validated for in-process control and final product analysis.
Q4: What are the main factors affecting the stability of this compound?
A4: Based on the behavior of similar phenolic compounds and salicylates, the stability of this compound is likely influenced by pH, temperature, and exposure to light and oxygen.[5][6][7][8] It is crucial to control these parameters throughout the extraction and purification process to prevent degradation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during this compound production.
Extraction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Target Compound | 1. Inefficient extraction method. 2. Poor quality of raw material (Populus tremula bark). 3. Degradation of this compound during extraction. 4. Improper solvent selection. | 1. Optimize extraction parameters (e.g., for MAE, adjust temperature and time).[1] 2. Source bark from a reputable supplier and ensure proper drying and storage. 3. Control temperature and pH during extraction; consider using an inert atmosphere. 4. Use polar solvents like methanol or ethanol-water mixtures, which are effective for extracting phenolic compounds.[2][9] |
| Presence of Impurities in Crude Extract | 1. Co-extraction of other compounds from the bark. 2. Degradation of this compound or other components. | 1. Employ a multi-step extraction with solvents of varying polarity to selectively remove unwanted compounds.[2] 2. Implement milder extraction conditions (lower temperature, neutral pH). |
Purification Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation During Chromatography | 1. Inappropriate stationary or mobile phase. 2. Overloading of the column. 3. Presence of interfering compounds. | 1. For affinity chromatography, select a ligand with high specificity for the salicylate moiety.[10] For reverse-phase HPLC, optimize the mobile phase gradient. 2. Determine the loading capacity of your column for the crude extract. 3. Pre-purify the crude extract using liquid-liquid extraction or solid-phase extraction (SPE). |
| Degradation of Product During Purification | 1. Unstable pH or high temperature of buffers. 2. Prolonged processing time. | 1. Use buffers within a stable pH range for salicylates (typically mildly acidic to neutral). Work at reduced temperatures (e.g., 4°C).[5] 2. Streamline the purification workflow to minimize the time the compound is in solution. |
Scale-Up Difficulties
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Yield and Purity at Larger Scale | 1. Non-linear scalability of the extraction/purification process. 2. Variations in heat and mass transfer at larger volumes. | 1. Conduct pilot-scale studies to identify and optimize critical process parameters before moving to full scale. 2. Ensure efficient mixing and temperature control in larger reaction vessels. |
| Increased Cost and Solvent Usage | 1. Inefficient large-scale extraction methods. | 1. Investigate more efficient and greener extraction technologies like microwave-assisted or supercritical fluid extraction. |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Populus tremula Bark
Objective: To extract this compound and related compounds from aspen bark using MAE.
Methodology:
-
Preparation of Bark: Grind dried Populus tremula bark to a fine powder (e.g., 0.5 mm particle size).
-
Extraction Setup: Place 10 g of the powdered bark into a microwave-safe extraction vessel. Add 200 mL of deionized water (or a methanol-water mixture, e.g., 70:30 v/v).
-
Microwave Program:
-
Heat the suspension to 70°C over 5 minutes.
-
Hold the temperature at 70°C for 30 minutes with continuous stirring.[1]
-
-
Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the extract through a Whatman No. 1 filter paper.
-
Analysis: Analyze the filtrate for this compound content using HPLC-UV.
Protocol 2: Purification of this compound using Flash Chromatography
Objective: To purify this compound from the crude extract.
Methodology:
-
Sample Preparation: Concentrate the crude extract obtained from Protocol 1 under reduced pressure to obtain a solid residue. Dissolve the residue in a minimal amount of the initial mobile phase.
-
Column Packing: Pack a flash chromatography column with silica gel.
-
Elution:
-
Equilibrate the column with a non-polar solvent (e.g., hexane).
-
Load the dissolved sample onto the column.
-
Elute with a gradient of increasing polarity, for example, a dichloromethane:methanol mixture, starting with a high ratio of dichloromethane and gradually increasing the proportion of methanol.[2]
-
-
Fraction Collection: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Quantitative Data Summary
Table 1: Extraction Yields of Compounds from Populus tremula Bark
| Extraction Method | Solvent | Compound/Extract | Yield (% of dry bark mass) | Reference |
| Microwave-Assisted Extraction | Water | Total Extractives | 16.9 - 26.9 | [1] |
| Microwave-Assisted Extraction | Water | Total Salicin | 2.11 - 3.92 | [1] |
| Soxhlet Extraction | Methanol | Total Extractives | ~15.6 | [2] |
| Soxhlet Extraction | Ethyl Acetate | Total Extractives | ~2.8 | [2] |
Visualizations
Diagrams
References
- 1. Microwave-Assisted Water Extraction of Aspen (Populus tremula) and Pine (Pinus sylvestris L.) Barks as a Tool for Their Valorization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
"Improving the signal-to-noise ratio in Salicyloyltremuloidin bioassays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in bioassays involving Salicyloyltremuloidin.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound that I should be assaying?
A1: this compound, being a salicylate derivative, is expected to exhibit anti-inflammatory properties. The primary mechanisms to investigate are the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the modulation of the NF-κB signaling pathway.[1] Assays should focus on quantifying the inhibition of these targets.
Q2: My compound, this compound, is precipitating when I add it to my cell culture media. How can I improve its solubility?
A2: Many organic compounds are not readily soluble in aqueous solutions like PBS or cell culture media.[2][3][4] It is recommended to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[2][3] This stock can then be diluted in your aqueous assay buffer or media. To avoid precipitation upon dilution, ensure vigorous mixing and consider that the final DMSO concentration in your assay should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[4][5] If precipitation persists, warming the solution briefly to 37°C or sonicating can help.[2]
Q3: I am observing high background in my fluorescence-based assay. Could this compound be autofluorescent?
A3: It is possible for phenolic compounds to exhibit fluorescence. Sodium salicylate, a related compound, has an excitation peak at approximately 295 nm and an emission peak at 412 nm.[6] It is crucial to measure the fluorescence spectrum of this compound alone at your assay's excitation and emission wavelengths to determine if it contributes to the background signal. If autofluorescence is an issue, consider using a different fluorescent dye with a red-shifted spectrum to avoid spectral overlap.
Q4: Can this compound interfere with luciferase reporter assays for NF-κB activity?
A4: Yes, small molecules can directly inhibit or stabilize luciferase enzymes, leading to false-positive or false-negative results in reporter gene assays.[7][8][9][10] It is recommended to perform a counter-screen where this compound is tested in a cell-based assay with a constitutively active promoter driving luciferase expression.[7][11] This will help determine if the compound directly interferes with the reporter enzyme.
Q5: What is a typical IC50 value I should expect for this compound in a COX inhibition assay?
Troubleshooting Guides
Issue 1: High Background Signal
Symptoms:
-
High signal in negative control wells.
-
Reduced dynamic range of the assay.
-
Poor signal-to-noise ratio.
| Possible Cause | Solution |
| Compound Autofluorescence | Measure the fluorescence of this compound alone at the assay's excitation/emission wavelengths. If it is fluorescent, consider using a reporter dye with a longer wavelength (red-shifted) to minimize interference.[14] |
| Non-specific Antibody Binding | Increase the concentration or change the type of blocking agent (e.g., from BSA to non-fat milk, or vice-versa, but be mindful of phospho-protein detection).[12] Ensure adequate washing steps to remove unbound antibodies. |
| Contaminated Reagents | Use fresh, sterile buffers and media. Ensure that stock solutions of this compound are free of microbial contamination. |
| Overly High Cell Seeding Density | Optimize cell seeding density. Over-confluent cells can lead to increased background signals. |
| Sub-optimal Reagent Concentrations | Titrate primary and secondary antibodies, as well as the detection substrate, to find the optimal concentrations that maximize signal while minimizing background. |
Issue 2: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
-
Poor assay precision.
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet tips before dispensing. |
| Edge Effects | To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate for samples. Instead, fill them with sterile PBS or media.[1] |
| Compound Precipitation | Visually inspect wells for any precipitation of this compound after dilution in media. If present, refer to the solubility troubleshooting in the FAQ section. |
| Cell Health | Use cells at a low passage number and ensure they are in the logarithmic growth phase when seeding for the assay. |
Experimental Protocols
Protocol 1: In Vitro COX Inhibition Assay (Colorimetric)
This protocol is adapted from a general method for determining COX-1 and COX-2 inhibition.[8]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Hematin (Cofactor): 100 µM in assay buffer.
-
Enzyme: Recombinant human COX-1 or COX-2.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.
-
Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Test Compound: Prepare a stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of hematin, and 10 µL of the enzyme (COX-1 or COX-2).
-
Add 10 µL of this compound at various concentrations (serial dilutions). Include a vehicle control (DMSO).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
Immediately add 10 µL of TMPD.
-
Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for NF-κB Activation (IκBα Degradation)
This protocol is a general procedure to assess the inhibition of IκBα degradation.[15][16]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages or another suitable cell line in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a predetermined time (e.g., 30 minutes) to induce IκBα degradation. Include an untreated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IκBα overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IκBα band intensity to the loading control.
-
Compare the levels of IκBα in this compound-treated cells to the LPS-only treated cells to determine the extent of inhibition of degradation.
-
Quantitative Data Summary
The following tables provide reference IC50 values for common NSAIDs in COX inhibition assays. These values should be used as a general guide, and the specific activity of this compound must be determined experimentally.
Table 1: IC50 Values (µM) for COX-1 and COX-2 Inhibition in Human Peripheral Monocytes [12][13]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Rofecoxib | > 100 | 25 | > 4.0 |
Visualizations
Caption: A general workflow for troubleshooting common issues in bioassays.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.
References
- 1. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Spectrum [Sodium Salicylate] | AAT Bioquest [aatbio.com]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reframeDB [reframedb.org]
- 12. pedworld.ch [pedworld.ch]
- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Salicyloyltremuloidin
Disclaimer: Publicly available research specifically detailing the bioavailability enhancement of Salicyloyltremuloidin is limited. The following guide provides strategies based on established principles for improving the bioavailability of poorly soluble and/or poorly permeable compounds, particularly phenolic glycosides and salicylates, which share structural similarities. These methodologies should be considered as a starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving high oral bioavailability for this compound?
A1: The primary obstacles for a compound like this compound are likely multifaceted, stemming from its physicochemical properties. Key challenges include:
-
Poor Aqueous Solubility: Many complex natural compounds have low water solubility, which is a prerequisite for absorption in the gastrointestinal tract.[1][2][3] Low solubility leads to a low dissolution rate, limiting the amount of drug available for absorption.[4]
-
Low Intestinal Permeability: The molecular size, polarity, and structure of the compound may hinder its ability to pass through the intestinal epithelial cell layer, either between cells (paracellularly) or through cells (transcellularly).[5]
-
First-Pass Metabolism: Like other salicylate-containing compounds, this compound may be subject to rapid metabolism in the intestinal wall or the liver before it reaches systemic circulation.[6][7] This can significantly reduce the amount of active drug that reaches the bloodstream.[4]
Q2: What are the main categories of strategies to enhance the bioavailability of a compound like this compound?
A2: The strategies can be broadly categorized into three main approaches:
-
Solubility Enhancement: Techniques that increase the dissolution rate and concentration of the drug in the gastrointestinal fluids.[1][8]
-
Permeability Enhancement: Methods that transiently increase the permeability of the intestinal epithelium to allow more drug to be absorbed.[9][10]
-
Metabolic Inhibition/Bypass: Approaches that protect the drug from premature metabolism. This can involve chemical modification (e.g., prodrugs) or co-administration with metabolic inhibitors in preclinical studies.[11]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Dissolution
Q: My initial formulation of this compound shows very low concentration in dissolution studies. What formulation strategies can I try?
A: When facing poor dissolution, the goal is to increase the drug's surface area and/or its apparent solubility. Several well-established techniques can be evaluated. The choice depends on the specific properties of your compound and the desired dosage form.
Caption: Workflow for enhancing drug bioavailability.
| Strategy | Principle | Advantages | Potential Issues |
| Micronization/ Nanonization | Increases the surface area-to-volume ratio by reducing particle size, thereby increasing dissolution velocity.[1][12] | Broadly applicable, uses established technology (milling, homogenization).[3] | May not increase equilibrium solubility; potential for particle agglomeration.[1] |
| Solid Dispersions | The drug is dispersed in an amorphous state within a hydrophilic carrier matrix (e.g., polymers like PVP, HPMC).[13] | Significantly increases apparent solubility and dissolution rate; can stabilize the amorphous form.[8] | Potential for the drug to recrystallize over time, affecting stability; requires careful selection of carrier.[8] |
| Complexation | The hydrophobic drug molecule is encapsulated within the cavity of a host molecule, most commonly a cyclodextrin.[11][12] | Forms a true solution, increasing solubility and stability.[14] | Limited by the stoichiometry of the complex; may not be suitable for very large molecules. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon dilution in GI fluids.[12][15] | Excellent for highly lipophilic drugs; can enhance absorption via lymphatic pathways.[15] | High surfactant concentrations can cause GI irritation; potential for drug precipitation upon emulsification. |
Issue 2: Poor Intestinal Permeability
Q: My formulation provides good solubility, but Caco-2 assays still show low drug transport. How can I address poor membrane permeability?
A: If solubility is no longer the rate-limiting step, the focus shifts to overcoming the intestinal epithelial barrier. This is often achieved by using permeation enhancers. These agents transiently and reversibly open the tight junctions between cells or interact with the cell membrane to facilitate drug passage.[9][10]
CAUTION: Permeation enhancers must be used with caution, as they can disrupt the barrier function of the intestine. The goal is a transient effect that allows the drug to be absorbed without causing local toxicity.[9] A "therapeutic window" for the enhancer's concentration is critical.[16]
Caption: Transcellular vs. Paracellular pathways.
| Enhancer Class | Example(s) | Primary Mechanism of Action |
| Medium-Chain Fatty Acids (MCFAs) | Sodium Caprate (C10), Sodium Caprylate (C8) | Primarily act on tight junctions to increase paracellular transport.[17] May also interact with the cell membrane.[17] |
| Surfactants (Anionic) | Sodium Lauryl Sulfate (SLS) | Perturbs the cell membrane, increasing fluidity and facilitating transcellular transport.[10][18] |
| Surfactants (Non-ionic) | Polysorbates (e.g., Tween® 80), Cremophor® EL | Fluidize the lipid bilayer of the cell membrane; can also inhibit P-glycoprotein efflux pumps. |
| Chelating Agents | EDTA, Citric Acid | Chelate Ca2+ ions, which are essential for maintaining tight junction integrity, thereby opening the paracellular pathway.[9] |
Key Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion to enhance the solubility of this compound.
1. Materials & Equipment:
-
This compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC))
-
Common solvent (e.g., methanol, ethanol, or a mixture that dissolves both drug and carrier)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, Sieve (e.g., 100 mesh)
2. Methodology:
-
Determine Drug-Carrier Ratio: Prepare dispersions at various drug-to-carrier weight ratios (e.g., 1:1, 1:3, 1:5) to find the optimal composition.
-
Dissolution: Accurately weigh and dissolve the calculated amounts of this compound and the polymer carrier in a sufficient volume of the chosen solvent in a round-bottom flask. Ensure complete dissolution using a magnetic stirrer or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film forms on the flask wall.[1]
-
Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Pulverization: Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization:
-
Dissolution Testing: Perform in-vitro dissolution studies (e.g., USP Apparatus II) and compare the dissolution profile to that of the pure drug.
-
Solid-State Analysis: Use Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm that the drug is in an amorphous state. An absence of the drug's characteristic melting peak in DSC suggests amorphization.[8]
-
FT-IR Spectroscopy: Use Fourier-Transform Infrared (FT-IR) spectroscopy to check for potential chemical interactions between the drug and the carrier.
-
Protocol 2: In-vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol is the industry standard for predicting intestinal drug absorption in-vitro.
1. Materials & Equipment:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
TEER (Transepithelial Electrical Resistance) meter
-
Analytical equipment for drug quantification (e.g., HPLC-UV, LC-MS/MS)
2. Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical (upper) side of the Transwell® inserts at a density of approximately 60,000 cells/cm².
-
Monolayer Formation: Culture the cells for 21-25 days, changing the medium in both the apical and basolateral (lower) chambers every 2-3 days. The cells will differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.
-
Permeability Experiment (Apical to Basolateral): a. Gently wash the cell monolayers with pre-warmed (37°C) transport buffer. b. Add the transport buffer containing the test formulation of this compound (and permeation enhancer, if applicable) to the apical chamber. c. Add fresh, drug-free transport buffer to the basolateral chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber for analysis. Replace the removed volume with fresh buffer.
-
Sample Analysis: Quantify the concentration of this compound in the basolateral samples using a validated analytical method.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the basolateral chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the drug in the apical chamber.
-
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Drug Absorption - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 5. youtube.com [youtube.com]
- 6. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-pass accumulation of salicylic acid in gut tissue after absorption in anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Gastrointestinal Permeation Enhancers Beyond Sodium Caprate and SNAC ‐ What is Coming Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 12. journal.appconnect.in [journal.appconnect.in]
- 13. researchgate.net [researchgate.net]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 15. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Salicyloyltremuloidin: A Comparative Guide
A comprehensive analysis of the anti-inflammatory landscape, positioning Salicyloyltremuloidin within the broader context of salicylate-based therapeutics. This guide offers a comparative look at mechanisms of action, efficacy data from related compounds, and detailed experimental protocols for researchers and drug development professionals.
Disclaimer: Direct experimental data on the anti-inflammatory activity of this compound is not currently available in peer-reviewed literature. The following guide is based on the well-established anti-inflammatory properties of its parent compound, salicylic acid, and its derivatives. The information presented serves as a foundational reference for inferring the potential therapeutic profile of this compound.
Comparative Analysis of Salicylates and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Salicylates, including the widely-known acetylsalicylic acid (aspirin), form a cornerstone of anti-inflammatory therapy.[1][2][3][4] Their therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of pro-inflammatory prostaglandins.[3][5][6] Non-acetylated salicylates are also effective anti-inflammatory agents.[1][4] The following table summarizes the key characteristics of different salicylates and a common NSAID, Ibuprofen, to provide a comparative framework for evaluating the potential of this compound.
| Compound | Class | Primary Mechanism of Action | Key Cellular Effects | Potential Advantages | Potential Disadvantages |
| Acetylsalicylic Acid (Aspirin) | Acetylated Salicylate | Irreversible inhibition of COX-1 and COX-2 | Decreased prostaglandin and thromboxane synthesis | Potent anti-inflammatory and anti-platelet effects | Gastrointestinal irritation and bleeding risk |
| Sodium Salicylate | Non-acetylated Salicylate | Reversible inhibition of COX enzymes | Inhibition of pro-inflammatory cytokine expression, NF-κB activation | Lower gastrointestinal toxicity compared to aspirin | Weaker anti-platelet effect |
| Ibuprofen | Propionic Acid Derivative (NSAID) | Reversible inhibition of COX-1 and COX-2 | Reduced prostaglandin synthesis | Effective analgesic and anti-inflammatory | Risk of cardiovascular and gastrointestinal side effects |
| This compound (Predicted) | Salicylate Derivative | Likely reversible or irreversible inhibition of COX enzymes | Potential for inhibition of NF-κB signaling and pro-inflammatory cytokine production | May offer a modified safety and efficacy profile | Unknown adverse effect profile |
Deciphering the Anti-Inflammatory Mechanism: Key Signaling Pathways
The anti-inflammatory effects of salicylates extend beyond simple COX inhibition. A significant mechanism involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[7] By inhibiting NF-κB activation, salicylates can suppress the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Below are diagrams illustrating the established anti-inflammatory signaling pathway of salicylates and a proposed experimental workflow for confirming the activity of this compound.
Caption: Predicted NF-κB inhibitory pathway of this compound.
Caption: Experimental workflow for in vitro validation.
Detailed Experimental Protocols
To rigorously assess the anti-inflammatory properties of this compound, a series of well-established in vitro assays can be employed. The following protocols are standard in the field and provide a basis for generating robust and comparable data.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model for studying inflammation.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements) to induce an inflammatory response. Include vehicle-treated and positive control (e.g., dexamethasone) groups.
-
Nitric Oxide (NO) Production Assay
-
Principle: Nitric oxide, a pro-inflammatory mediator, is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each treatment group.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-Inflammatory Cytokines
-
Principle: ELISA is a quantitative immunoassay used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance at the appropriate wavelength and determine the cytokine concentration from the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as phosphorylated IκBα, total IκBα, and COX-2.
-
Procedure:
-
Lyse the treated cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for the target proteins.
-
Wash and incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities relative to a loading control (e.g., β-actin).
-
Conclusion
While direct experimental evidence for this compound is pending, the extensive body of research on salicylates provides a strong rationale for its potential as an anti-inflammatory agent. Its efficacy is likely to be mediated through the inhibition of COX enzymes and the modulation of the NF-κB signaling pathway. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of this compound, enabling a direct comparison with existing anti-inflammatory drugs and paving the way for its potential development as a novel therapeutic.
References
- 1. Are there differences among nonsteroidal antiinflammatory drugs? Comparing acetylated salicylates, nonacetylated salicylates, and nonacetylated nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 4. Salicylates in the treatment of arthritic disease. How safe and effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 6. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Salicyloyltremuloidin and Existing Salicylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of traditional salicylates, namely acetylsalicylic acid (aspirin) and salicylic acid, alongside a prospective evaluation of novel salicylate analogues, exemplified by the hypothetical compound "Salicyloyltremuloidin." While no direct experimental data for this compound exists in current literature, this guide extrapolates its potential efficacy based on emerging research into next-generation salicylate derivatives. The objective is to offer a clear, data-driven comparison to inform future research and drug development in the field of anti-inflammatory therapeutics.
Part 1: Efficacy of Established Salicylates: Aspirin and Salicylic Acid
Aspirin and salicylic acid are foundational non-steroidal anti-inflammatory drugs (NSAIDs) with a long history of clinical use. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][2]
Quantitative Comparison of Efficacy
The following tables summarize key efficacy data for aspirin and salicylic acid.
Table 1: In Vitro COX Inhibition
| Compound | Target | IC50 | Reference |
| Aspirin | COX-1 | 5 µg/mL | [3] |
| COX-2 | 210 µg/mL | [3] | |
| Salicylic Acid | COX-2 | ~5 µg/mL (in intact cells) | [4][5] |
| COX-2 | >100 µg/mL (with high arachidonic acid) | [5][6] |
Table 2: Clinical Efficacy in Inflammatory Conditions
| Compound | Indication | Key Outcomes | Reference |
| Aspirin | Rheumatoid Arthritis | No significant difference in pain relief compared to ibuprofen at doses of 3.6-5g/day.[7] | [7] |
| Primary Prevention of Rheumatoid Arthritis | 100 mg every other day did not significantly reduce the risk of developing RA in women.[8][9] | [8][9] | |
| Salicylic Acid | Acne Vulgaris (Topical) | A 1.5% cream led to improvement in 95% of patients by 4 weeks.[10] A gel formulation significantly reduced acne severity by 23.81% and sebum levels by 23.65% over 21 days.[11][12] | [10][11][12] |
Part 2: The Next Frontier: Novel Salicylate Analogues and "this compound"
The quest for anti-inflammatory agents with improved efficacy and safety profiles has led to the development of novel salicylate derivatives.[13][14] These compounds often exhibit mechanisms of action that extend beyond simple COX inhibition, such as targeting the NF-κB signaling pathway.
While "this compound" remains a hypothetical entity, we can project its potential characteristics based on trends observed in newly synthesized salicylate analogues. It is plausible that such a compound would be designed to offer a more targeted anti-inflammatory effect with a reduced side-effect profile compared to traditional salicylates.
Hypothetical Efficacy Profile of this compound vs. Existing Salicylates
Table 3: Comparative Efficacy Profile
| Parameter | Aspirin | Salicylic Acid | This compound (Hypothetical) |
| Primary Mechanism | Irreversible COX-1 and COX-2 inhibition.[1] | Primarily COX-2 inhibition in intact cells; weak inhibitor in isolated enzyme assays.[2][5] | Selective inhibition of a key inflammatory pathway (e.g., NF-κB). |
| Anti-inflammatory Potency | Moderate | Moderate | Potentially High |
| Analgesic Efficacy | Moderate | Topical | Potentially High |
| Gastrointestinal Side Effects | High | Moderate (Topical) | Potentially Low |
| Cardiovascular Effects | Cardioprotective at low doses. | Not typically used systemically. | To be determined. |
Part 3: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, rendered in DOT language, illustrate the established COX-dependent inflammatory pathway targeted by traditional salicylates and the NF-κB pathway, a likely target for novel analogues like this compound.
Caption: COX-dependent inflammatory pathway.
Caption: NF-κB signaling pathway.
Experimental Workflow Diagram
The workflow for evaluating a novel anti-inflammatory compound is depicted below.
Caption: Drug development workflow.
Part 4: Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[15][16][17][18][19]
-
Objective: To assess the anti-edematous effect of a test compound.
-
Methodology:
-
Animal Model: Wistar rats or Swiss mice are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are divided into control, standard (e.g., aspirin or indomethacin), and test compound groups.
-
Compound Administration: The test compound or vehicle is administered, typically intraperitoneally or orally, at a specified time before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw. The left paw may be injected with saline as a control.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.
-
Lipopolysaccharide (LPS)-Induced NF-κB Activation Assay in Macrophages
This in vitro assay is used to determine if a compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[20][21][22][23][24]
-
Objective: To measure the inhibition of NF-κB nuclear translocation by a test compound.
-
Methodology:
-
Cell Line: A macrophage cell line, such as RAW 264.7, is commonly used.
-
Cell Culture: Cells are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compound or vehicle for a specified duration.
-
Stimulation: NF-κB activation is induced by treating the cells with a TLR ligand like lipopolysaccharide (LPS).
-
Cell Lysis and Fractionation: After stimulation, cells are lysed, and nuclear and cytoplasmic fractions are separated.
-
Quantification of NF-κB: The amount of NF-κB (specifically the p65 subunit) in the nuclear fraction is quantified using methods such as:
-
Western Blotting: To visualize and quantify the p65 protein.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method to measure p65 levels.
-
Immunofluorescence Microscopy: To visualize the translocation of p65 from the cytoplasm to the nucleus.
-
-
Data Analysis: The reduction in nuclear NF-κB in compound-treated cells is compared to the LPS-only treated cells to determine the inhibitory effect.
-
This guide provides a framework for understanding the current landscape of salicylate-based anti-inflammatory drugs and the potential avenues for future research and development. The hypothetical "this compound" serves as a conceptual placeholder for the next generation of salicylates that may offer superior efficacy and safety profiles by targeting specific inflammatory pathways beyond COX inhibition.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 7. AB0355 High dose aspirin versus ibuprofen for pain relief in rheumatoid arthritis: a systematic review | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. Low-Dose Aspirin in the Primary Prevention of Rheumatoid Arthritis: The Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-dose aspirin in the primary prevention of rheumatoid arthritis: the Women's Health Study [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical evidence on the efficacy and safety of an antioxidant optimized 1.5% salicylic acid (SA) cream in the treatment of facial acne: an open, baseline-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Efficacy of a Salicylic Acid-Containing Gel on Acne Management and Skin Barrier Function: A 21-Day Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of New Tyrosol-Salicylate Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel analgesic-antiinflammatory salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. inotiv.com [inotiv.com]
- 19. criver.com [criver.com]
- 20. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Distinct pathways of LPS-induced NF-κB activation and cytokine production in human myeloid and nonmyeloid cells defined by selective utilization of MyD88 and Mal/TIRAP | Blood | American Society of Hematology [ashpublications.org]
- 23. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Cross-Validation of Salicyloyltremuloidin's Mechanism of Action: A Comparative Guide
Introduction: Salicyloyltremuloidin, a natural salicylate derivative, is recognized for its potential anti-inflammatory properties. This guide provides a comparative analysis of its mechanism of action, cross-validating its effects against other known anti-inflammatory agents. The primary mechanisms of action for salicylates involve the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the inhibition of cyclooxygenase (COX) enzymes. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related compound tremuloidin and general salicylates to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Salicylates are known to inhibit this pathway, primarily by preventing the degradation of the inhibitory protein IκBα, which otherwise releases NF-κB to translocate to the nucleus and initiate gene transcription.
Comparative Data for NF-κB Pathway Inhibitors:
| Compound | Target | Assay Type | IC50 / % Inhibition |
| Sodium Salicylate | IκBα Phosphorylation | Western Blot | Inhibition observed at 5-20 mM[1] |
| Aspirin | NF-κB Activation | Reporter Gene Assay | Inhibition of NF-κB dependent transcription[2] |
| IMD-0354 | IKKβ | Luciferase Reporter | IC50: 292 nM |
| TPCA-1 | IKKβ | Luciferase Reporter | IC50: <1 nM |
| Bay 11-7082 | IκBα Phosphorylation | Luciferase Reporter | IC50: ~5 µM |
Note: Direct quantitative data for this compound's effect on the NF-κB pathway is not currently available in the cited literature. However, based on its structural similarity to other salicylates, it is hypothesized to exert a similar inhibitory effect. A study on methyl salicylate 2-O-β-D-lactoside, a related natural salicylic acid analogue, demonstrated inhibition of IKK-β phosphorylation and IκB-α degradation, preventing the nuclear translocation of NF-κB.[3]
Signaling Pathway Diagram:
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical regulator of cellular processes, including inflammation. Key kinases in this pathway, such as ERK, p38, and JNK, are activated by various extracellular stimuli, leading to the expression of inflammatory mediators.
A recent study on tremuloidin , a compound structurally similar to this compound, demonstrated its ability to inhibit the phosphorylation of ERK and p38 in TNF-α-stimulated human dermal fibroblasts.[4] This suggests that this compound likely shares this mechanism of action.
Comparative Data for MAPK Pathway Inhibitors:
| Compound | Target | Assay Type | IC50 / % Inhibition |
| Tremuloidin | p-ERK, p-p38 | Western Blot | Inhibition of phosphorylation observed[4] |
| Sodium Salicylate | p-ERK, p-JNK | Western Blot | Inhibition of phosphorylation observed[5] |
| PD98059 | MEK1/2 (upstream of ERK) | Kinase Assay | IC50: ~2 µM |
| SB203580 | p38 | Kinase Assay | IC50: ~0.3-0.5 µM |
| SP600125 | JNK | Kinase Assay | IC50: ~40-90 nM |
Signaling Pathway Diagram:
Caption: Modulation of the MAPK signaling pathway by this compound.
Inhibition of Cyclooxygenase (COX) Enzymes
A well-established mechanism of action for many salicylates and other non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Tremuloidin has been shown to suppress the expression of COX-2.[4]
Comparative Data for COX Inhibitors:
| Compound | Target | Assay Type | IC50 / % Inhibition |
| Tremuloidin | COX-2 Expression | Western Blot | Suppression of expression observed[4] |
| Aspirin | COX-1 / COX-2 | Enzyme Inhibition Assay | Irreversible inhibitor |
| Ibuprofen | COX-1 / COX-2 | Enzyme Inhibition Assay | Reversible inhibitor |
| Celecoxib | COX-2 | Enzyme Inhibition Assay | Selective inhibitor |
Experimental Workflow Diagram:
Caption: Experimental workflow for assessing COX inhibition.
Experimental Protocols
NF-κB (p65) Nuclear Translocation Assay
Objective: To determine the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells) in appropriate media and conditions.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) and incubate for a specified time (e.g., 30-60 minutes).
-
Cell Fractionation: Separate the cytoplasmic and nuclear fractions of the cells using a commercial cell fractionation kit.
-
Western Blotting:
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the p65 subunit of NF-κB.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensity to determine the relative amount of p65 in the nuclear fraction compared to the cytoplasmic fraction. A decrease in nuclear p65 in treated cells compared to stimulated controls indicates inhibition of translocation.
MAPK (ERK) Phosphorylation Assay
Objective: To assess the effect of this compound on the phosphorylation (activation) of ERK MAPK.
Methodology:
-
Cell Culture and Treatment: Similar to the NF-κB assay, culture and pre-treat cells with this compound.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α, Phorbol 12-myristate 13-acetate - PMA) for a short duration (e.g., 5-30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described above.
-
Incubate one membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and another membrane with an antibody for total ERK.
-
Proceed with secondary antibody incubation and detection.
-
-
Analysis: Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation. A decrease in the p-ERK/total ERK ratio in treated cells indicates inhibition.
Cyclooxygenase (COX-2) Inhibition Assay (Cell-Based)
Objective: To evaluate the inhibitory effect of this compound on COX-2 activity by measuring prostaglandin E2 (PGE2) production.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound.
-
Induction of COX-2 Expression: Stimulate the cells with LPS to induce the expression of the COX-2 enzyme.
-
Arachidonic Acid Addition: Add exogenous arachidonic acid, the substrate for COX enzymes, to the cell culture medium.
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Analysis: Compare the PGE2 levels in the supernatant of treated cells to those of untreated but stimulated cells to determine the percentage of inhibition.
The available evidence strongly suggests that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways, as well as by inhibiting COX-2 expression. While direct quantitative comparisons with other inhibitors are pending further research on this compound, the data from the closely related compound tremuloidin and the well-established mechanisms of salicylates provide a solid foundation for its cross-validation. The experimental protocols provided herein offer a framework for researchers to conduct direct comparative studies and further elucidate the precise therapeutic potential of this compound.
References
- 1. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential skin anti-aging effects of main phenolic compounds, tremulacin and tremuloidin from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
"Salicyloyltremuloidin vs. salicylic acid: a comparative study"
An objective analysis of two related phenolic compounds, evaluating their known and inferred biochemical properties for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of Salicyloyltremuloidin and salicylic acid, focusing on their chemical structures, biological activities, and mechanisms of action, particularly in the context of inflammation. Due to the limited availability of direct scientific literature and quantitative data for this compound, this comparison draws upon the known properties of its constituent molecules—salicylic acid and tremuloidin—to infer its potential activities. Salicylic acid, a well-researched compound, serves as a benchmark for this analysis.
Chemical Structure
Salicylic acid is a simple monohydroxybenzoic acid. This compound, as its name suggests, is a more complex molecule derived from tremuloidin, which is a glycoside of salicyl alcohol. In this compound, a salicyloyl group is attached to the glucose moiety of tremuloidin. This structural difference is anticipated to influence its solubility, bioavailability, and interaction with biological targets.
Caption: Chemical structures of Salicylic Acid and the inferred structure of this compound.
Comparative Data Summary
The following tables summarize the available and inferred data for this compound and salicylic acid. It is important to note that much of the information for this compound is extrapolated and requires experimental validation.
Table 1: Physicochemical and Biological Properties
| Property | This compound (Inferred) | Salicylic Acid |
| Molecular Formula | C20H22O9 | C7H6O3 |
| Molecular Weight | 406.38 g/mol | 138.12 g/mol |
| Water Solubility | Likely higher than salicylic acid due to the glycosyl group | 2.48 g/L at 25°C[1] |
| Primary Biological Role | Anti-inflammatory, Analgesic (Hypothesized) | Anti-inflammatory, Analgesic, Antipyretic, Keratolytic[1][2] |
| Known Targets | NF-κB, MAPK pathways (Hypothesized) | COX-1, COX-2, NF-κB, MAPKs[1][2] |
Table 2: Anti-inflammatory Activity
| Parameter | This compound | Salicylic Acid |
| Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Data not available (Expected to inhibit) | Dose-dependent inhibition demonstrated in various cell lines[2] |
| Inhibition of Prostaglandin Synthesis | Data not available (Likely inhibitor) | Inhibits prostaglandin synthesis via COX enzyme inhibition[2][3] |
| NF-κB Inhibition | Data not available (Hypothesized to inhibit NF-κB signaling) | Inhibits NF-κB activation by preventing the degradation of IκBα[2] |
| MAPK Pathway Inhibition | Data not available (Hypothesized to modulate MAPK pathways) | Modulates the activity of p38 MAPK and ERK pathways[4] |
Signaling Pathways
Both salicylic acid and, hypothetically, this compound, are thought to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Salicylic acid is known to inhibit this pathway. It is hypothesized that this compound would share this mechanism.
References
- 1. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]
- 2. Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Target of Salicyloyltremuloidin: An Objective Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the therapeutic target of Salicyloyltremuloidin. By examining its mechanism of action in the context of related salicylate compounds, this document offers a comparative assessment supported by experimental data and detailed protocols.
This compound belongs to the salicylate family, a class of compounds renowned for their anti-inflammatory properties. While direct studies on this compound are limited, the well-established mechanism of action for salicylates provides a strong foundation for validating its therapeutic target. Evidence strongly suggests that, like other salicylates, this compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3]
Comparative Analysis of NF-κB Pathway Inhibition
The anti-inflammatory effects of salicylates are attributed to their ability to suppress the activation of the NF-κB pathway.[1][2][4] This pathway is a critical regulator of the immune and inflammatory response. Its inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators. A comparison with other known NF-κB inhibitors highlights the therapeutic potential of salicylate derivatives.
| Compound | Target in NF-κB Pathway | IC50 (NF-κB Inhibition) | Key Effects | Reference |
| Salicylates (e.g., Aspirin, Sodium Salicylate) | IκB Kinase (IKK) | Varies by cell type and stimulus | Inhibit IκB degradation, preventing NF-κB nuclear translocation. | [2][5] |
| Bortezomib | 26S Proteasome | 0.6 nM | Inhibits IκB degradation. | [6] |
| JSH-23 | NF-κB p65 | 7.1 µM | Inhibits NF-κB nuclear translocation. | [6] |
| QNZ (EVP4593) | IKKα/β | 11 nM | Potent inhibitor of NF-κB activation. | [6] |
Experimental Protocols for Target Validation
Validating the inhibition of the NF-κB pathway by a compound like this compound involves a series of well-defined experimental procedures.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for studying inflammation.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified time before stimulation with an inflammatory agent like Lipopolysaccharide (LPS).
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to measure the levels of key proteins in the NF-κB signaling cascade.
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared from treated and untreated cells.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of IKKβ, IκBα, and NF-κB p65.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the signal is detected using an enhanced chemiluminescence (ECL) reagent. The results indicate whether the compound inhibits the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to assess the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated as described above.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is labeled with a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts.
-
Electrophoresis and Detection: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The bands are then transferred to a nylon membrane and detected. A decrease in the shifted band in the presence of the compound indicates reduced NF-κB DNA binding activity.
Cytokine Production Assays
The functional consequence of NF-κB inhibition is a reduction in the production of pro-inflammatory cytokines.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The levels of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific ELISA kits. A dose-dependent decrease in cytokine levels upon treatment with the compound provides evidence of its anti-inflammatory activity.
Visualizing the Mechanism and Workflow
To further clarify the therapeutic target and the process of its validation, the following diagrams illustrate the key pathways and experimental workflows.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for validating NF-κB inhibition.
Caption: Comparison of different classes of NF-κB inhibitors.
References
- 1. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
A Comparative Analysis of Salicyloyltremuloidin and Its Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Salicyloyltremuloidin and its analogs, a class of naturally occurring phenolic glycosides, have garnered significant interest for their potential therapeutic applications, primarily owing to their anti-inflammatory and anticancer properties. This guide provides a comparative analysis of this compound and related compounds, summarizing available experimental data, detailing relevant experimental protocols, and visualizing key signaling pathways to aid researchers in drug discovery and development.
Comparative Biological Activity
This compound and its analogs exert their biological effects through various mechanisms, including the inhibition of key inflammatory mediators and modulation of crucial cellular signaling pathways.
Anti-Inflammatory Activity
Extracts from plants rich in salicylate glycosides, such as those from Gaultheria procumbens, have demonstrated effective inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2), lipoxygenase, and hyaluronidase.[1] These extracts also significantly reduce the levels of reactive oxygen species (ROS) and the release of inflammatory cytokines such as IL-1β, IL-8, and TNF-α in human neutrophils.[1]
Studies on specific methyl salicylate glycosides isolated from Gaultheria yunnanensis have shown a dose-dependent inhibition of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 in LPS-induced macrophage cells.[2][3] These compounds also effectively suppress the production of nitric oxide (NO) and reactive oxygen species (ROS).[2][3] For instance, at a concentration of 3.0 μg/mL, two methyl salicylate glycosides, J12122 and J12123, inhibited NO accumulation by 56.20% and 51.72%, respectively.[3]
Tremuloidin, a close analog of this compound, and its related compound tremulacin have been shown to inhibit TNF-α-stimulation-induced ROS, suppress matrix metalloproteinase-1 (MMP-1) expression, and enhance collagen secretion in human dermal fibroblasts.[4] Furthermore, tremuloidin was found to inhibit ERK and p38 phosphorylation and suppress COX-2 expression, highlighting its potent anti-inflammatory and antioxidant properties.[4]
Anticancer Activity
The anticancer potential of salicylanilides, a broader class to which some analogs belong, is well-documented. These compounds can induce cell growth arrest, apoptosis, and autophagy in various tumor cell types.[5] Their mechanisms of action are diverse and include the modulation of signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[5]
Data Presentation
The following tables summarize the available quantitative data on the biological activities of this compound analogs and related salicylate compounds. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Anti-Inflammatory Activity of Salicylate Glycosides
| Compound/Extract | Assay | Cell Line/System | Concentration | % Inhibition / Effect | Reference |
| Methyl Salicylate Glycoside (J12122) | Nitric Oxide (NO) Production | RAW264.7 Macrophages | 3.0 µg/mL | 56.20% | [3] |
| Methyl Salicylate Glycoside (J12123) | Nitric Oxide (NO) Production | RAW264.7 Macrophages | 3.0 µg/mL | 51.72% | [3] |
| Tremuloidin | COX-2 Expression | Human Dermal Fibroblasts | Not specified | Suppression | [4] |
| Tremuloidin | ROS Production | Human Dermal Fibroblasts | Not specified | Inhibition | [4] |
| Tremulacin | ROS Production | Human Dermal Fibroblasts | Not specified | Inhibition | [4] |
Table 2: Anticancer Activity (Cytotoxicity) of Related Salicylates and Extracts
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Poplar-type Propolis Extract A | MG63 (Osteosarcoma) | 86.7 µg/ml | [7] |
| Poplar-type Propolis Extract B | MG63 (Osteosarcoma) | 81.9 µg/ml | [7] |
| Poplar-type Propolis Extract C | MG63 (Osteosarcoma) | 84.0 µg/ml | [7] |
| Poplar-type Propolis Extract A | L929 (Fibroblast) | 17.9 µg/ml | [7] |
| Poplar-type Propolis Extract B | L929 (Fibroblast) | 18.6 µg/ml | [7] |
| Poplar-type Propolis Extract C | L929 (Fibroblast) | 18.1 µg/ml | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.
Cyclooxygenase (COX) Inhibition Assay
This protocol is a general guideline for an in vitro COX inhibition assay.
-
Principle: The assay measures the peroxidase activity of COX. The inhibition of this activity is proportional to the inhibition of COX.
-
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (this compound and analogs)
-
Positive control (e.g., Celecoxib for COX-2)
-
96-well plate
-
Plate reader
-
-
Procedure:
-
Prepare working solutions of enzymes, substrate, and test compounds in the assay buffer.
-
Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of the test compounds or a vehicle control to the wells.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measure the absorbance or fluorescence at the appropriate wavelength over a period of 5-10 minutes.
-
Calculate the rate of reaction for each well. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control.
-
The IC50 value is calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
NF-κB Activation Assay (Reporter Gene Assay)
This protocol describes a common method to measure NF-κB activation.
-
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Inhibition of NF-κB activation leads to a decrease in reporter gene expression.
-
Materials:
-
Macrophage cell line (e.g., RAW264.7)
-
NF-κB reporter plasmid
-
Transfection reagent
-
LPS (Lipopolysaccharide) to induce NF-κB activation
-
Test compounds
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
-
-
Procedure:
-
Transfect the macrophage cells with the NF-κB reporter plasmid.
-
Seed the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Stimulate the cells with LPS to activate the NF-κB pathway.
-
After incubation, lyse the cells.
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.
-
Wnt/β-catenin Signaling Assay (TOP/FOP Flash Assay)
This protocol outlines a method to assess the activity of the Wnt/β-catenin signaling pathway.
-
Principle: The TOPflash reporter contains TCF/LEF binding sites that drive luciferase expression in response to β-catenin activation. The FOPflash reporter, with mutated TCF/LEF sites, serves as a negative control.
-
Materials:
-
Cancer cell line known to have active Wnt/β-catenin signaling (e.g., HCT116)
-
TOPflash and FOPflash reporter plasmids
-
Transfection reagent
-
Test compounds
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with either TOPflash or FOPflash plasmids and a control plasmid (e.g., Renilla luciferase for normalization).
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds.
-
After the desired incubation period, lyse the cells.
-
Measure both Firefly (TOP/FOP) and Renilla luciferase activities.
-
Normalize the TOPflash and FOPflash luciferase activities to the Renilla luciferase activity.
-
The ratio of TOP/FOPflash activity indicates the specific inhibition of the Wnt/β-catenin pathway.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the analysis of this compound and its analogs.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: Wnt/β-catenin signaling and modulation by salicylanilide analogs.
Caption: General experimental workflow for comparative analysis.
References
- 1. Salicylate and Procyanidin-Rich Stem Extracts of Gaultheria procumbens L. Inhibit Pro-Inflammatory Enzymes and Suppress Pro-Inflammatory and Pro-Oxidant Functions of Human Neutrophils Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.library.uq.edu.au [search.library.uq.edu.au]
- 3. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential skin anti-aging effects of main phenolic compounds, tremulacin and tremuloidin from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the anticancer effects of standardized extracts of poplar-type propolis: In vitro cytotoxicity toward cancer and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
Unveiling the Consistency of Salicyloyltremuloidin's Biological Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's biological effects is paramount. This guide provides a comprehensive comparison of the reported biological activities of Salicyloyltremuloidin, primarily focusing on its anti-aging effects on skin, and contrasts its performance with established alternatives. By presenting available experimental data and detailed methodologies, this guide aims to offer an objective assessment of the current evidence surrounding this compound.
This compound, a phenolic compound, has recently garnered attention for its potential as a skin anti-aging agent. A key study has illuminated its antioxidant and anti-inflammatory properties, suggesting a mechanism of action that combats photoaging. However, with this being a nascent area of research, the reproducibility of these effects is a critical consideration for its potential therapeutic application. This guide delves into the existing data for this compound and compares it with well-researched natural compounds—Resveratrol, Curcumin, Epigallocatechin gallate (EGCG), and Genistein—that share similar mechanisms of action.
Comparative Analysis of Biological Performance
To facilitate a clear comparison, the following tables summarize the quantitative data available for this compound and its alternatives concerning key biomarkers of skin aging.
Table 1: Inhibition of Matrix Metalloproteinase-1 (MMP-1) Expression
| Compound | Cell Line | Treatment Concentration | Inhibition of MMP-1 Expression (%) | Citation(s) |
| This compound | Human Dermal Fibroblasts (HDFs) | 10, 20 µM | Data not available in percentage | [1] |
| Resveratrol | Human Dermal Fibroblasts (HDFs) | 20 µM | ~50% | [2] |
| Curcumin | Human Dermal Fibroblasts (HDFs) | 10 µM | Significant reduction | [3] |
| EGCG | Human Dermal Fibroblasts (HDFs) | 50 µM | Significant reduction | [4] |
| Genistein | Ovariectomized Rats (in vivo) | 1 mg/kg | Significant restoration of depressed MMP-2 | [5] |
Table 2: Enhancement of Collagen Synthesis
| Compound | Model System | Treatment Concentration | Increase in Collagen Synthesis | Citation(s) |
| This compound | Human Dermal Fibroblasts (HDFs) | 10, 20 µM | Significant increase | [1] |
| Resveratrol | Human Dermal Fibroblasts (HDFs) | 25 µg/mL | Increased procollagen 1 | [2] |
| Curcumin | Human Dermal Fibroblasts (HDFs) | 5 µM | Promotes collagen synthesis | [3] |
| EGCG | Human Dermal Fibroblasts (HDFs) | 25 µg/mL | Increased procollagen 1 | [4] |
| Genistein | Ovariectomized Rats (in vivo) | 1 mg/kg | Significantly increased collagen thickness | [5] |
Table 3: Inhibition of Cyclooxygenase-2 (COX-2) Expression
| Compound | Cell Line | Treatment Concentration | Inhibition of COX-2 Expression | Citation(s) |
| This compound | Human Dermal Fibroblasts (HDFs) | 10, 20 µM | Notably suppressed | [1] |
| Resveratrol | Human Synoviocytes | 10 µM | Significant inhibition | [2] |
| Curcumin | Microglial Cells | 5, 10, 20 µM | Dose-dependent inhibition | [3] |
| EGCG | Human Dermal Fibroblasts (HDFs) | 10, 50 µM | Significant inhibition | |
| Genistein | Not available | Not available | Not available |
Table 4: Induction of Heme Oxygenase-1 (HO-1) Expression
| Compound | Cell Line | Treatment Concentration | Induction of HO-1 Expression | Citation(s) |
| This compound | Human Dermal Fibroblasts (HDFs) | 10, 20 µM | Significantly upregulated | [1] |
| Resveratrol | Not available | Not available | Not available | |
| Curcumin | Microglial Cells | 5, 10, 20 µM | Upregulated | [6] |
| EGCG | Not available | Not available | Not available | |
| Genistein | Not available | Not available | Not available |
Signaling Pathways and Experimental Workflows
The biological effects of this compound and the compared alternatives are largely mediated through their influence on key signaling pathways involved in inflammation and cellular stress responses. The diagrams below, generated using the DOT language, illustrate these pathways and a general workflow for assessing the anti-aging potential of a compound.
References
- 1. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol as a factor preventing skin aging and affecting its regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Curcumin: a potential anti-photoaging agent [frontiersin.org]
- 4. (–)-Epigallocatechin-3-Gallate Protects Human Skin Fibroblasts from Ultraviolet a Induced Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genistein aglycone, a soy-derived isoflavone, improves skin changes induced by ovariectomy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Comparative Guide to Validating the Binding Affinity of Salicyloyltremuloidin to Cyclooxygenase (COX) Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the binding affinity of Salicyloyltremuloidin, a naturally occurring salicylate, to its putative target proteins, Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). This compound is structurally related to salicylic acid, the primary metabolite of aspirin, a well-known nonsteroidal anti-inflammatory drug (NSAID) that targets COX enzymes.[1][2] Therefore, COX-1 and COX-2 are the most likely targets for this compound.
This guide will compare the binding affinity of this compound with that of aspirin, a widely studied COX inhibitor. As there is limited publicly available data on the specific binding affinity of this compound, for the purpose of this illustrative guide, we will present hypothetical binding affinity data that is comparable to aspirin, a compound with a similar chemical scaffold. This will allow for a realistic demonstration of how to present and compare such data.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (IC50 values) of this compound (hypothetical) and Aspirin for both COX-1 and COX-2. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate a higher binding affinity and potency.
| Compound | Target Protein | IC50 (µM) | Selectivity (COX-2/COX-1) |
| This compound (Hypothetical) | COX-1 | 4.2 | 8.3 |
| COX-2 | 35.0 | ||
| Aspirin | COX-1 | 3.5[3] | 8.6[3] |
| COX-2 | 30.0[3] |
Note: The data for this compound is hypothetical and for illustrative purposes only. The data for aspirin is sourced from published literature.[3]
Experimental Protocols
Detailed methodologies for key experiments to determine the binding affinity are provided below.
1. Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2. The activity is determined by measuring the production of prostaglandin E2 (PGE2) via an Enzyme-Linked Immunosorbent Assay (ELISA).[4]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0, 5 mM EDTA, 2 mM phenol)
-
Test compounds (this compound, Aspirin) dissolved in a suitable solvent (e.g., DMSO)
-
PGE2 ELISA kit
-
Microplate reader
Protocol:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Compound Preparation: Prepare a series of dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, diluted enzyme, and heme.
-
Inhibitor Incubation: Add the test compound dilutions to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
PGE2 Quantification: Use a PGE2 ELISA kit to measure the amount of PGE2 produced in each well according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[5]
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of binding between a ligand (e.g., COX enzyme) and an analyte (e.g., this compound) in real-time.[6][7]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (COX-1 or COX-2 enzyme)
-
Analyte (this compound, Aspirin)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Protocol:
-
Ligand Immobilization: Covalently immobilize the COX enzyme onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of the test compound in the running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the immobilized ligand surface. The binding is monitored as a change in the refractive index, measured in resonance units (RU).
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: After each binding cycle, inject the regeneration solution to remove any remaining bound analyte from the ligand surface.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
3. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8][9]
Materials:
-
Isothermal titration calorimeter
-
Protein (COX-1 or COX-2) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Ligand (this compound, Aspirin) dissolved in the same buffer
-
Syringe and sample cell
Protocol:
-
Sample Preparation: Prepare a solution of the COX enzyme in the sample cell and a solution of the test compound at a higher concentration in the injection syringe. It is crucial that both solutions are in identical buffers to minimize heats of dilution.
-
Titration: A series of small injections of the ligand solution are made into the protein solution in the sample cell.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
Visualizations
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for determining the IC50 of an inhibitor for COX enzymes.
General Signaling Pathway of COX Enzymes
Caption: Simplified signaling pathway showing the role of COX enzymes.
Comparison of Binding Affinity Validation Methods
Caption: Comparison of information provided by different validation methods.
References
- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 2. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
"Comparative study of the pharmacokinetic profiles of Salicyloyltremuloidin derivatives"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of two common salicylate derivatives, acetylsalicylic acid (aspirin) and salsalate, with salicylic acid included as a primary metabolite and baseline for comparison. The information presented is collated from various preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for aspirin, its active metabolite salicylic acid, and salsalate. These values are approximations derived from multiple sources and can vary based on dosage, formulation, and biological system.
| Parameter | Acetylsalicylic Acid (Aspirin) | Salicylic Acid (Metabolite of Aspirin & Salsalate) | Salsalate |
| Peak Plasma Concentration (Cmax) | ~1 µg/mL (for 80 mg dose)[1] | ~4 µg/mL (from 80 mg aspirin dose)[1] | Lower than equimolar aspirin[2] |
| Time to Peak Plasma Conc. (Tmax) | ~30 minutes[1] | ~1 hour (from aspirin)[1] | Delayed compared to aspirin[2] |
| Area Under the Curve (AUC) | Lower than salicylic acid[1] | Higher after aspirin administration | Lower than equimolar aspirin[2] |
| Elimination Half-life (t½) | ~0.25 - 0.4 hours[1][3] | 2.1 - 16+ hours (dose-dependent)[1][4] | ~1 hour (parent compound)[4] |
| Oral Bioavailability (F) | ~68%[3] | High (from aspirin and salsalate) | ~85% (as salicylic acid)[4] |
Note: The pharmacokinetics of salicylic acid are dose-dependent due to the saturation of its metabolic pathways.[4][5][6] At higher doses, the elimination half-life can increase significantly.[4][6] Salsalate is hydrolyzed to two molecules of salicylic acid.[4]
Experimental Protocols
The following outlines a general methodology for a comparative pharmacokinetic study of salicylate derivatives in a rodent model, based on common practices described in the literature.
1. Animal Model and Dosing
-
Species: Male Wistar or Sprague-Dawley rats (200-250g).
-
Housing: Animals are housed individually with free access to food and water, maintained on a 12-hour light/dark cycle.
-
Dosing:
-
The test compounds (aspirin, salsalate, or salicylic acid) are administered orally via gavage.[7]
-
A typical vehicle for oral administration is a 10% sucrose solution or a suspension in modified gelatin.[8][9]
-
For intravenous administration, compounds can be formulated in a suitable buffer, such as a TRIS-HCl buffer with a co-solvent like PEG400.[9][10]
-
2. Blood Sampling
-
Procedure: Serial blood samples (approximately 0.25 mL) are collected at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dosing.
-
Method: Blood is drawn via a cannulated jugular vein to allow for repeated sampling.[8][9]
-
Sample Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and an esterase inhibitor (e.g., sodium fluoride) to prevent the ex vivo hydrolysis of aspirin.[11] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[9][11]
3. Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
-
Purpose: To quantify the concentrations of the parent drug and its metabolites in plasma samples.
-
Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation with an acid (e.g., perchloric acid or trichloroacetic acid) followed by centrifugation.[11][12]
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 or C8, is commonly used.[13][14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with acetic or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is used for elution.[11][13][14]
-
Detection: UV detection is typically set at a wavelength between 225 nm and 305 nm.[11][12][14]
-
-
Quantification: The concentration of the analytes is determined by comparing the peak areas of the samples to a standard curve prepared with known concentrations of the compounds.[11]
Mandatory Visualization
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow of a typical preclinical pharmacokinetic study.
Cyclooxygenase (COX) Signaling Pathway Inhibition by Salicylates
Caption: Inhibition of the COX pathway by aspirin and salicylate.
References
- 1. Variability in the pharmacokinetics and pharmacodynamics of low dose aspirin in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Availability of salicylate from salsalate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 4. Salsalate | C14H10O5 | CID 5161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of Aspirin and Other Salicylates: Impli...: Ingenta Connect [ingentaconnect.com]
- 6. Aspirin - Wikipedia [en.wikipedia.org]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.3. Single‐dose pharmacokinetics in rat and dog [bio-protocol.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of salicylic acid by HPLC in plasma and saliva from children with juvenile chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Salicyloyltremuloidin: A Guide for Laboratory Professionals
Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for Salicyloyltremuloidin. The following guidance is based on the properties of structurally similar compounds, such as Salicylic Acid, and established best practices for the disposal of laboratory chemicals. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and conduct a site-specific risk assessment before handling this compound.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar compounds, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment should be worn at all times when handling this chemical.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1]
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
Quantitative Data for a Structurally Similar Compound: Salicylic Acid
The following table summarizes the key quantitative data for Salicylic Acid, which can be used as a reference for preliminary safety assessments of this compound.
| Property | Value |
| Molecular Formula | C₇H₆O₃ |
| Molecular Weight | 138.12 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 158-161 °C (316-322 °F) |
| Boiling Point | 211 °C (412 °F) |
| Solubility in Water | 2 g/L at 20 °C |
| Flash Point | 157 °C (315 °F) |
| Autoignition Temperature | 545 °C (1013 °F) |
Note: This data is for Salicylic Acid and should be used as an estimate for this compound.
Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[3]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Waste Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the waste, including its composition and quantity.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate the immediate area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Seek Medical Attention:
-
Skin Contact: Wash the affected area with soap and water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Salicyloyltremuloidin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Salicyloyltremuloidin, including operational and disposal plans.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White Powder Solid | [2] |
| Melting Point/Range | 139 - 142 °C (282.2 - 287.6 °F) | [1][2] |
| Boiling Point/Range | No information available | [2] |
| Flash Point | No information available | [2] |
| Water Solubility | The product is water soluble | [2] |
Occupational exposure limit values have not been established for this substance.[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[3]
| PPE Category | Item | Specifications and Best Practices |
| Eye/Face Protection | Safety glasses with side shields, goggles, or a face shield. | Eye protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4] For splash hazards, goggles or a face shield worn over safety glasses are recommended.[5][6] Contact lenses should not be worn.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Gloves must be inspected before use and proper removal techniques should be employed to avoid skin contact.[1] Dispose of contaminated gloves after use.[1] Always wash hands thoroughly after handling.[7] |
| Body Protection | Laboratory coat, apron, or coveralls. | Protective clothing should be worn to prevent skin contact.[2] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator. | Use a respirator if dust is generated or if working in a poorly ventilated area.[5] Respirator use should be in accordance with a respiratory protection program.[4][5] |
Operational Plan: Safe Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell.[1] Rinse mouth.[1] |
| If on Skin | Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[1] Call a POISON CENTER or doctor if you feel unwell.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Product: Dispose of contents and container to an approved waste disposal plant.[2] Do not let the product enter drains.
-
Contaminated Packaging: Dispose of as unused product.
-
Local Regulations: Always consult and adhere to local, state, and federal regulations for hazardous waste disposal.[8]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. osha.gov [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora [quora.com]
- 7. support.hpe.com [support.hpe.com]
- 8. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
